S-Hydroxymethyl thiobenzoate
Description
Significance of Thioester Chemistry in Modern Organic Synthesis
Thioesters are a class of organosulfur compounds that serve as fundamental building blocks and versatile intermediates in modern organic synthesis. epa.govechemi.com Structurally analogous to esters, they feature a sulfur atom in place of the ester oxygen, a substitution that significantly enhances their reactivity. lookchem.com The carbon-sulfur bond in thioesters is weaker and the thiolate is a better leaving group compared to its oxygen counterparts, making thioesters more potent acylating agents. lookchem.comcore.ac.uk This heightened reactivity is harnessed in a multitude of chemical transformations.
In the realm of biochemistry, thioesters are pivotal, with acetyl-CoA being a prime example of their role in metabolic pathways, including the synthesis of fatty acids and terpenes. lookchem.comechemi.com This biological precedent has inspired synthetic chemists to employ thioesters in a wide array of applications. They are crucial intermediates in the total synthesis of complex natural products and pharmaceuticals. echemi.comnih.gov Key reactions that underscore their importance include:
Native Chemical Ligation (NCL): A cornerstone of protein and peptide synthesis, NCL utilizes a C-terminal peptide thioester that reacts with an N-terminal cysteine residue to form a native peptide bond. echemi.comechemi.comorgsyn.org
Fukuyama Coupling: This palladium-catalyzed reaction couples a thioester with an organozinc halide to form a ketone, providing a reliable method for carbon-carbon bond formation. echemi.com
Decarbonylative Couplings: Transition-metal-catalyzed reactions can activate the C-S bond of thioesters, leading to decarbonylation and the formation of thioethers. nih.gov
Acyl Transfer Reactions: Thioesters are widely used as mild and selective acyl transfer agents to form esters and amides, often demonstrating superior performance over more reactive acyl chlorides. echemi.comacs.org
The synthesis of thioesters itself has evolved, with numerous methods available, from the classic reaction of thiols with acid chlorides or carboxylic acids using dehydrating agents, to modern transition-metal-catalyzed and photocatalytic strategies. echemi.comresearchgate.netorganic-chemistry.org This continuous development highlights the enduring importance of thioesters as indispensable tools for synthetic chemists. epa.gov
Historical Development of Academic Research on S-Hydroxymethyl Thiobenzoate
Despite the broad importance of the thioester functional group, dedicated academic research on this compound (CAS Number: 23853-33-0) is notably scarce in publicly accessible scientific literature. scbt.com Its chemical identity is confirmed through various chemical databases and suppliers, which list its fundamental properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 23853-33-0 | scbt.com |
| Molecular Formula | C₈H₈O₂S | nih.govscbt.com |
| Molecular Weight | 168.21 g/mol | nih.govscbt.com |
| Synonyms | S-(hydroxymethyl) benzenecarbothioate, Benzenecarbothioic acid, S-(hydroxymethyl) ester | epa.govnih.gov |
Interactive Data Table: Click on headers to sort.
The historical record lacks a seminal paper detailing the first synthesis and characterization of this compound. General methods for thioester synthesis, such as the acylation of a suitable sulfur-containing precursor with a benzoyl derivative, can be postulated for its formation. For instance, the reaction of thiobenzoic acid with formaldehyde (B43269), or the reaction of a benzoyl halide with a hydroxymethylthiolate salt could theoretically yield the target compound. However, specific documented procedures or developmental studies focusing on this molecule are not readily found. Its appearance is primarily as a catalog item for chemical suppliers, indicating its availability for research purposes, rather than being the subject of it. scbt.com
Current Academic Perspectives and Identified Research Gaps concerning this compound
The current academic landscape reveals a significant research gap concerning this compound. A thorough review of recent literature does not uncover studies where this compound is a primary focus, either as a synthetic target, a reagent, or an intermediate in a larger synthetic scheme. While the broader class of thioesters continues to be an area of intense research, with new synthetic methods and applications being constantly developed, this specific, simple derivative appears to be largely overlooked. organic-chemistry.orgacs.org
The lack of research presents several opportunities. The reactivity of the hydroxymethyl group in conjunction with the thioester functionality has not been explored. For example, this compound could potentially serve as a bifunctional building block. The thioester could act as an acylating agent, while the hydroxyl group could be used for further functionalization, such as ether or ester formation, or as a handle for attachment to a solid support.
Potential areas for future investigation include:
Systematic Synthesis and Characterization: Development and optimization of a definitive synthetic route to this compound and a comprehensive analysis of its spectral and physical properties.
Reactivity Studies: Investigation of its stability and reactivity under various conditions (e.g., acidic, basic, oxidative, reductive) to understand the interplay between the two functional groups.
Applications in Synthesis: Exploring its utility as a building block in organic synthesis, for example, as a novel formaldehyde-releasing agent under specific conditions or in the synthesis of more complex sulfur-containing heterocycles.
Polymer Chemistry: Investigating its potential as a monomer for the synthesis of functional polymers containing thioester linkages. core.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(hydroxymethyl) benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTZJQAAOYSCMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946657 | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23853-33-0 | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23853-33-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | S-(Hydroxymethyl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60946657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(HYDROXYMETHYL) BENZENECARBOTHIOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for S Hydroxymethyl Thiobenzoate
Classical Thioesterification Approaches
Traditional methods for the synthesis of S-Hydroxymethyl Thiobenzoate primarily rely on well-understood thioesterification reactions. These methods, while effective, often necessitate careful control of reaction conditions to achieve optimal yields and purity.
Nucleophilic Acyl Substitution Strategies Involving Thiobenzoic Acid and Hydroxymethylating Agents
The cornerstone of classical this compound synthesis is the nucleophilic acyl substitution reaction. chemistrytalk.orglibretexts.orglibretexts.orgpearson.com This fundamental reaction in organic chemistry involves the attack of a nucleophile on the carbonyl carbon of a carboxylic acid derivative. chemistrytalk.orglibretexts.org In this context, thiobenzoic acid or its derivatives serve as the key precursors.
A common strategy involves the reaction of thiobenzoic acid with a suitable hydroxymethylating agent. Thiobenzoic acid, an organosulfur compound with the formula C₆H₅COSH, is a key reactant. wikipedia.orgsolubilityofthings.comchem-asahi.co.jp It is typically prepared by treating benzoyl chloride with potassium hydrosulfide (B80085). wikipedia.orgorgsyn.org The thiol group (-SH) in thiobenzoic acid acts as the nucleophile, attacking the electrophilic carbon of a hydroxymethylating agent. solubilityofthings.com
Optimization of Reaction Parameters: Temperature Control, Acid Catalysis, and Inert Atmospheres
To maximize the yield and purity of this compound, meticulous optimization of reaction parameters is crucial. nih.govscielo.brresearchgate.net Key factors that are often manipulated include temperature, the use of catalysts, and the reaction atmosphere.
Temperature Control: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. While heating can accelerate the reaction, excessive temperatures may lead to decomposition of the product or starting materials. scielo.br Conversely, lower temperatures might slow the reaction to an impractical rate. scielo.br Finding the optimal temperature is therefore a critical step in the synthesis. researchgate.net
Acid Catalysis: The use of an acid catalyst is a common strategy to enhance the rate of nucleophilic acyl substitution reactions. ias.ac.inrsc.orgmasterorganicchemistry.com Strong Brønsted acids or Lewis acids can activate the carbonyl group of the thiobenzoic acid derivative, making it more electrophilic and susceptible to nucleophilic attack. ias.ac.inrsc.orgmdpi.com The choice of acid and its concentration can impact the reaction's efficiency and selectivity. ias.ac.in
Inert Atmospheres: To prevent unwanted side reactions, such as the oxidation of the thiol group in thiobenzoic acid to form a disulfide, the reaction is often carried out under an inert atmosphere. wikipedia.org This is typically achieved by using gases like nitrogen or argon to displace oxygen from the reaction vessel.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant push towards developing more efficient, scalable, and environmentally friendly methods for chemical synthesis. This has led to the exploration of advanced protocols for producing this compound.
Continuous Flow Synthesis Techniques for Enhanced Scalability and Efficiency
Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. nih.govresearchgate.netresearchgate.net In a continuous flow setup, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govmdpi.com This can lead to higher yields, improved purity, and reduced reaction times. researchgate.net The application of flow chemistry to the synthesis of thioesters has demonstrated the potential to inhibit parallel side reactions, leading to a cleaner product profile. researchgate.net
Table 1: Comparison of Batch vs. Continuous Flow Synthesis Parameters
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Typically hours | Can be reduced to minutes or even seconds researchgate.net |
| Temperature Control | Can have hot spots | Precise and uniform temperature control nih.gov |
| Scalability | Often challenging | More straightforward to scale up researchgate.net |
| Safety | Higher risk with exothermic reactions | Improved safety due to small reaction volumes researchgate.net |
| Product Purity | May require extensive purification | Often results in higher purity products researchgate.net |
Enzymatic Synthesis Pathways for Improved Selectivity and Green Chemistry Principles
Enzymatic synthesis represents a green and highly selective alternative to traditional chemical methods. mdpi.comnih.govrsc.org Enzymes, as biocatalysts, can operate under mild reaction conditions (temperature and pH) and often exhibit high chemo-, regio-, and stereoselectivity. mdpi.com For the synthesis of this compound, a lipase (B570770) or an esterase could potentially be employed to catalyze the thioesterification reaction. Thioesterases, in particular, are known to catalyze the formation and hydrolysis of thioester bonds in biological systems. beilstein-journals.org The use of enzymes aligns with the principles of green chemistry by reducing the need for harsh reagents and solvents. nih.govrsc.org
Table 2: Key Features of Enzymatic Synthesis
| Feature | Description |
|---|---|
| Selectivity | High degree of selectivity, reducing the formation of byproducts. mdpi.com |
| Reaction Conditions | Typically operates under mild conditions (e.g., room temperature, neutral pH). nih.gov |
| Environmental Impact | Reduces waste and the use of hazardous substances, aligning with green chemistry principles. rsc.org |
| Catalyst Reusability | Enzymes can often be immobilized and reused, improving process economics. mdpi.com |
Mechanochemical Approaches via Ball Milling in Organic Synthesis
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.netbeilstein-journals.orgmdpi.com Ball milling, a common mechanochemical technique, involves the grinding of reactants in a jar with milling balls. mdpi.comresearchgate.netnih.gov This solvent-free or low-solvent approach can lead to faster reaction times, higher yields, and access to products that are difficult to obtain through conventional solution-phase chemistry. researchgate.netbeilstein-journals.orgresearchgate.net The synthesis of thioesters and other sulfur-containing compounds has been successfully demonstrated using ball milling, highlighting its potential for the preparation of this compound. mdpi.com This method is considered a green chemistry approach due to the significant reduction or elimination of solvent use. beilstein-journals.org
Strategic Considerations for Derivatization and Structural Modification during Synthesis
The synthesis of a bifunctional molecule like this compound, which contains both a hydroxyl group and a thioester linkage, requires careful strategic planning to ensure chemoselectivity and high yields. The reactivity of the thiol group (or its thioacid precursor) and the hydroxyl group necessitates the use of protecting groups to prevent unwanted side reactions during various synthetic transformations.
In multi-step organic synthesis, particularly for complex molecules, the use of protecting groups is often indispensable. wiley-vch.de A protecting group temporarily masks a reactive functional group, rendering it inert to the conditions of a specific chemical reaction. researchgate.net After the desired transformation is complete, the protecting group is removed to restore the original functionality. An ideal protecting group strategy involves high-yielding protection and deprotection steps and ensures the group is stable throughout the intermediate stages. researchgate.net
The choice of protecting group is critical and depends on its stability towards various reaction conditions. For example, the acetamidomethyl (Acm) group is highly resistant to both basic and strongly acidic conditions, making it a robust choice for thiol protection. researchgate.net In contrast, the trityl (Tr) group, while bulky, is valuable for the protection of primary hydroxyl groups and is readily cleaved under acidic conditions. researchgate.net
Table 1: Comparison of Common Protecting Groups for Hydroxyl and Thiol Functions
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Characteristics |
| Hydroxyl | Trityl | Tr | Trityl chloride, base | Mild acidic hydrolysis | Stable to base, oxidation, reduction |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride ion (e.g., TBAF) | Stable to most conditions except acid and fluoride |
| Hydroxyl | Benzyl (B1604629) | Bn | Benzyl bromide, base | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acid, base, oxidation, reduction |
| Thiol | Trityl | Tr | Trityl chloride, base | Acidic conditions (e.g., TFA), often with a scavenger like triethylsilane (Et₃SiH) mdpi.comrsc.org | Labile to acid, allows for selective deprotection |
| Thiol | Acetamidomethyl | Acm | N-(Hydroxymethyl)acetamide, acid | Mercury(II) or Silver(I) salts, Iodine | Stable to acidolysis and basic reagents researchgate.net |
| Thiol | tert-Butyl | tBu | Isobutylene, acid catalyst | Strong acid, Hg(OAc)₂ | Sterically hindered, prevents disulfide formation researchgate.net |
This table presents a summary of common protecting groups and their general characteristics based on established organic synthesis principles.
By carefully selecting a combination of these groups, a synthetic route can be designed that avoids unnecessary derivatization. For instance, using a trityl group for the thiol precursor and a benzyl group for the hydroxyl function would allow for selective deprotection of the thiol using acid, leaving the benzyl group intact for later removal by hydrogenation.
A common and effective method for creating a carbon-sulfur bond is through the nucleophilic substitution (Sₙ2) reaction. rammohancollege.ac.inchemguide.co.uk This strategy is particularly relevant for the synthesis of this compound, where a thiobenzoate anion can act as the nucleophile. The substrate for this reaction would typically be a benzylic electrophile, which can be prepared by activating the hydroxyl group of a corresponding alcohol. nih.govmdpi.com
The hydroxyl group itself is a poor leaving group. nih.gov Therefore, it must first be converted into a more reactive functionality, such as a tosylate, mesylate, or a halide. mdpi.com This "activation" transforms the hydroxyl into a good leaving group, facilitating its displacement by a nucleophile. nih.gov For example, 4-(hydroxymethyl)benzyl alcohol could be selectively mono-activated at one of its hydroxyl groups. However, a more direct precursor would be 4-(chloromethyl)benzoic acid or its ester, where the benzylic position is already activated as a halide. google.com
The general mechanism involves the attack of a sulfur nucleophile, such as the thiobenzoate anion, on an alkyl halide or sulfonate ester. rammohancollege.ac.in The reaction proceeds via a backside attack, leading to inversion of stereochemistry if the carbon is a stereocenter. chemguide.co.uk
Table 2: Methods for Activating Alcohols for Nucleophilic Substitution
| Activating Reagent | Leaving Group | Typical Reaction Conditions | Applicability |
| Toluenesulfonyl chloride (TsCl) | Tosylate (-OTs) | Pyridine (B92270), 0 °C to RT | Primary and secondary alcohols mdpi.com |
| Methanesulfonyl chloride (MsCl) | Mesylate (-OMs) | Triethylamine, CH₂Cl₂, 0 °C | Primary and secondary alcohols mdpi.com |
| Thionyl chloride (SOCl₂) | Chloride (-Cl) | Often with pyridine | Converts alcohols to alkyl chlorides nih.gov |
| Triphenylphosphine/DEAD (Mitsunobu Reaction) | Varies (e.g., thioacetate) | PPh₃, DEAD, Thioacid | Inversion of configuration, good for secondary alcohols mdpi.com |
This table summarizes common alcohol activation methods pertinent to synthetic organic chemistry.
A plausible synthetic route starting from tert-butyl 4-(chloromethyl)benzoate involves its reaction with a thiobenzoate salt. The thiobenzoate anion would displace the chloride in an Sₙ2 reaction to form the thioester bond. Subsequent hydrolysis of the tert-butyl ester under acidic conditions would yield the final product, this compound.
An alternative and powerful strategy for introducing a thiol group involves the esterification of a hydroxyl-containing substrate with a protected thioacid. mdpi.comnih.gov Specifically, 2-(tritylthio)acetic acid is a valuable reagent for this purpose. The trityl group serves as a bulky, acid-labile protecting group for the thiol functionality, preventing its oxidation or participation in undesired side reactions. researchgate.netmdpi.com This method allows for the formation of a thioester linkage to a molecule that already contains a free hydroxyl group.
This approach has been successfully used to introduce thiol groups into various biologically active compounds that possess hydroxyl functionalities. mdpi.comnih.gov The process typically involves two main steps:
Esterification : The hydroxyl group of the substrate is esterified with 2-(tritylthio)acetic acid. This reaction can be promoted by standard coupling agents. A notable one-step method involves using CeCl₃ as a catalyst, which avoids the need to first convert the thioacid to a more reactive acyl chloride. mdpi.com
Deprotection : The trityl group is removed from the newly formed thioester. This is commonly achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in the presence of a scavenger like triethylsilane (Et₃SiH) to capture the released trityl cation. mdpi.comrsc.orgnih.gov
Table 3: Representative Two-Step Synthesis of Thiolated Compounds via S-Trityl Methodology
| Step | Reaction | Reagents and Conditions | Purpose | Reference |
| 1 | Esterification | Hydroxy-compound, 2-(tritylthio)acetic acid, CeCl₃ | Forms the S-trityl protected thioester in a single step. | mdpi.com |
| 2 | Deprotection | TFA, Et₃SiH, CH₂Cl₂ | Removes the trityl protecting group to yield the free thiol. | mdpi.comrsc.org |
This table outlines the general sequence for thiol introduction using S-trityl protected thioacetic acid as described in the literature.
For the synthesis of this compound, this strategy could be envisioned starting from a suitable precursor like 4-hydroxybenzyl alcohol. The esterification would be with thiobenzoic acid, and the thiol group of thiobenzoic acid would need to be protected, for instance, with a trityl group. An alternative precursor could be 4-(hydroxymethyl)benzoic acid, which would be esterified with a protected thiol.
Chemical Reactivity and Mechanistic Investigations of S Hydroxymethyl Thiobenzoate
Elucidation of Thioester Bond Cleavage Mechanisms
The thioester bond in S-Hydroxymethyl thiobenzoate is a key functional group that dictates much of its reactivity. Its cleavage can be initiated through both enzymatic and chemical means, leading to the release of the hydroxymethyl group.
While specific enzymatic studies on this compound are not extensively documented, the cleavage of its thioester bond can be inferred from the known mechanisms of thioesterases and other related hydrolases. These enzymes are crucial in biological systems for metabolizing thioester-containing molecules like derivatives of coenzyme A.
Two primary enzymatic pathways are plausible for the hydrolysis of this compound:
Thioesterase-Mediated Hydrolysis: Thioesterases are a class of enzymes that catalyze the hydrolysis of thioesters. The mechanism typically involves a catalytic triad (B1167595) (e.g., Ser-His-Asp or Cys-His-Asp) within the enzyme's active site. The reaction proceeds via nucleophilic attack on the carbonyl carbon of the thioester by a serine or cysteine residue, forming a covalent acyl-enzyme intermediate. This is followed by the release of the thiol portion (methanethiol, in this case, derived from the S-hydroxymethyl group after rearrangement or further reaction) and subsequent hydrolysis of the acyl-enzyme intermediate by a water molecule to release benzoic acid and regenerate the active enzyme.
Glutathione-Dependent Cleavage: In some biological contexts, thioester cleavage is dependent on glutathione (B108866) (GSH). Enzymes such as glutathione S-transferases or specific β-etherases can catalyze the nucleophilic attack of the thiolate anion of glutathione on the thioester's carbonyl carbon. organic-chemistry.org This results in the formation of a glutathione-S-benzoate conjugate and the release of the S-hydroxymethyl moiety, which would likely be unstable and decompose to formaldehyde (B43269) and hydrogen sulfide (B99878).
The efficiency and selectivity of these enzymatic processes are remarkable. For instance, some thioesterases exhibit a catalytic efficiency (kcat/KM) for their preferred substrates that can be up to 10^6 times greater than for similar, non-target substrates, highlighting a high degree of specificity derived from both substrate binding and chemical reactivity differences. cdnsciencepub.com
The thioester bond of this compound is susceptible to chemical hydrolysis under both acidic and basic conditions. The rate and mechanism of this reaction are governed by several factors.
Acid-Catalyzed Hydrolysis: In aqueous acidic solutions, such as sulfuric acid, the hydrolysis of thiobenzoates proceeds through mechanisms that are dependent on the acid concentration. ucalgary.ca In weaker acid, an A-2 mechanism is common, involving protonation of the carbonyl oxygen followed by a nucleophilic attack by water. In strongly acidic media, the mechanism can shift to a concerted A-SE2 process, which involves proton transfer to the sulfur atom concurrent with the C-S bond cleavage, or an A-1 mechanism involving the formation of a resonance-stabilized acylium ion. ucalgary.ca
Base-Catalyzed Hydrolysis: Under basic conditions, hydrolysis occurs via nucleophilic acyl substitution. A hydroxide (B78521) ion (OH-) directly attacks the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, expelling the thiolate anion (-SCH2OH) as the leaving group to form benzoate (B1203000). This pathway is generally faster than acid-catalyzed hydrolysis because the hydroxide ion is a stronger nucleophile than water.
The rate of chemical hydrolysis is influenced by several external and internal factors, as detailed in the table below.
| Factor | Influence on Hydrolysis Rate | Mechanism/Reason |
|---|---|---|
| pH | Increases at very low and high pH. | Rate is catalyzed by both H+ (acid catalysis) and OH- (base catalysis). ucalgary.calibios.fr |
| Temperature | Increases with higher temperature. | Provides the necessary activation energy for the reaction, as per the Arrhenius equation. |
| Solvent Polarity | Generally increases in more polar protic solvents. | Polar solvents can stabilize the charged transition states involved in both acid and base-catalyzed mechanisms. |
| Steric Hindrance | Decreases with increased steric bulk near the carbonyl group. | Bulky substituents can impede the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. libios.fr |
Enzymatic Pathways of Hydroxymethyl Group Release
Oxidative Transformations of the Hydroxymethyl Group
The hydroxymethyl group attached to the sulfur atom is a primary alcohol and is therefore susceptible to oxidation. However, the presence of the thioester functionality complicates selective transformations.
The selective oxidation of the S-hydroxymethyl group to an S-carboxyl group (to form S-(carboxy)thiobenzoate) is a challenging transformation due to the sensitivity of the thioester bond itself to many oxidizing agents. Biocatalytic methods or specific chemical catalysts are often required for such selectivity.
Biocatalytic Oxidation: Whole-cell biocatalysts or isolated enzymes (e.g., alcohol dehydrogenases or oxidases) can offer high selectivity. rsc.orgmdpi.com For example, systems used for the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) demonstrate the selective oxidation of an aldehyde in the presence of a hydroxymethyl group. rsc.orgmdpi.com A similar enzymatic approach could theoretically target the hydroxymethyl group in this compound while leaving the thioester bond intact.
Heterogeneous Catalysis: Noble metal catalysts, such as those based on gold or platinum, have been used for the selective aerobic oxidation of hydroxymethyl groups. frontiersin.orggoogle.com The reaction conditions, including the choice of support material, pH, and temperature, are critical for achieving high selectivity towards the desired carboxylic acid product. frontiersin.orggoogle.com For this compound, this would involve the oxidation of the primary alcohol functionality to a carboxylic acid.
The use of strong, non-selective oxidizing agents typically leads to the oxidation of multiple functional groups within the molecule or complete cleavage of the thioester bond.
Chromium Trioxide (CrO3): Chromium-based reagents (like CrO3 in acetone, known as the Jones reagent) are powerful oxidants used to convert primary alcohols to carboxylic acids. organic-chemistry.orgpduamtulungia.co.in However, they also oxidize thiols to disulfides. cdnsciencepub.com When reacting with this compound, CrO3 would likely oxidize the hydroxymethyl group. Concurrently, it could attack the sulfur atom, leading to C-S bond cleavage and subsequent formation of products like benzoic acid and disulfide derivatives from the sulfur-containing fragment. The lack of selectivity makes it an unsuitable reagent for the clean conversion to S-(carboxy)thiobenzoate. rsc.org
| Oxidizing Agent | Expected Products | Selectivity |
|---|---|---|
| Potassium Permanganate (KMnO4) | Benzenesulfonic acid, Benzoic acid, Carbon dioxide, Water | Low; leads to oxidative cleavage and degradation. |
| Chromium Trioxide (CrO3) | Benzoic acid, Disulfide derivatives, S-(carboxy)thiobenzoate | Low; multiple reaction pathways are possible. organic-chemistry.orgpduamtulungia.co.in |
| Biocatalysts / Noble Metal Catalysts | S-(carboxy)thiobenzoate | High; can be optimized for selective oxidation of the hydroxymethyl group. rsc.orgmdpi.com |
Conversion to Carboxyl Functionality and Selective Product Formation
Reductive Transformations to Thiol Derivatives
Reduction of this compound targets the thioester carbonyl group. Strong hydride-donating reagents are typically required for this transformation.
The most common and effective reagent for the reduction of esters and thioesters is Lithium Aluminum Hydride (LiAlH4). libretexts.orgmasterorganicchemistry.com It is a potent reducing agent capable of converting the thioester functional group into alcohols. The reaction mechanism involves two main stages:
First Hydride Addition: A hydride ion (H-) from LiAlH4 attacks the electrophilic carbonyl carbon of the thioester. This breaks the C=O pi bond, forming a tetrahedral intermediate. ucalgary.caorgosolver.comlibretexts.org
Leaving Group Elimination and Second Hydride Addition: The tetrahedral intermediate collapses. Unlike in ester reduction where an alkoxide is the leaving group, here the thiolate group (-SCH2OH) is expelled, forming an intermediate aldehyde (benzaldehyde). Aldehydes are more reactive towards LiAlH4 than the starting thioester, so this intermediate is immediately reduced in a second step by another hydride ion to form a primary alcohol (benzyl alcohol) after acidic workup. ucalgary.calibretexts.org The leaving group, upon workup, would yield methanol (B129727) and hydrogen sulfide.
Therefore, the reduction of this compound with a strong reducing agent like LiAlH4 does not produce a stable thiol derivative of the original structure but rather cleaves the molecule to yield benzyl (B1604629) alcohol and methanol. mdpi.comencyclopedia.pub
Reduction by Metal Hydrides (e.g., Lithium Aluminum Hydride, Sodium Borohydride)
The reduction of thioesters, such as this compound, can be achieved using metal hydride reagents. googleapis.comthieme-connect.de The reactivity of these hydrides varies, with lithium aluminum hydride (LiAlH₄) being a significantly stronger reducing agent than sodium borohydride (B1222165) (NaBH₄). saskoer.calibretexts.org This difference in reactivity is attributed to the greater polarity of the Al-H bond in LiAlH₄ compared to the B-H bond in NaBH₄, making the former a more potent source of hydride ions (H⁻). libretexts.org
The general mechanism for the reduction of a thioester by a metal hydride involves a two-step process: nucleophilic acyl substitution followed by a nucleophilic addition. saskoer.ca
Nucleophilic Acyl Substitution: A hydride ion attacks the electrophilic carbonyl carbon of the thioester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the thiolate leaving group to yield an aldehyde.
Nucleophilic Addition: A second equivalent of the hydride attacks the newly formed aldehyde, resulting in an alkoxide intermediate. saskoer.ca
Protonation: The reaction is then quenched with an acid or water to protonate the alkoxide, yielding the final alcohol product. saskoer.calibretexts.org
In the case of this compound, reduction with a strong hydride source like LiAlH₄ would be expected to yield two alcohol products: benzyl alcohol from the benzoyl moiety and methanol from the hydroxymethyl moiety after subsequent reduction of the initially formed formaldehyde.
| Reagent | Reactivity | Products with this compound (Expected) |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Benzyl alcohol and Methanol |
| Sodium Borohydride (NaBH₄) | Weak | Likely slower or incomplete reaction compared to LiAlH₄ |
Control of Reaction Specificity in Thiol Formation
Controlling the specificity of reactions to form thiols is a critical aspect of synthetic chemistry. In the context of this compound, selective cleavage of the thioester bond to liberate the corresponding thiol (thiobenzoic acid) while preserving the hydroxymethyl group would require careful selection of reaction conditions. While strong reducing agents like LiAlH₄ lead to the formation of alcohols, other reagents and conditions can be employed for selective thiol generation.
For instance, the hydrolysis of thioesters to yield thiols and carboxylic acids can be catalyzed by acids or bases. However, basic conditions can lead to the oxidation of the desired thiol product. liverpool.ac.uk The choice of reagent is paramount. For example, in some biological systems, specific enzymes catalyze the formation of C-S bonds with high specificity, often utilizing auxiliary iron-sulfur clusters to activate sulfur-containing substrates and control the reaction outcome. nih.gov In synthetic chemistry, reagents like sodium hydrosulfide (B80085) (NaSH) can be used to convert alkyl halides to thiols. The generation of thiols from thioesters can also be achieved under specific conditions that favor the cleavage of the C-S bond without further reduction of the carbonyl group.
Nucleophilic Substitution Reactions at the Hydroxymethyl Moiety
The hydroxymethyl group of this compound presents a site for nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles. liverpool.ac.uk
Substitution with Various Nucleophiles (e.g., Amines, Alcohols)
The hydroxyl group is generally a poor leaving group. Therefore, its conversion to a better leaving group is often necessary to facilitate nucleophilic substitution. libretexts.org This can be achieved by protonating the alcohol in acidic conditions, which forms a good leaving group (water). libretexts.org Once activated, a wide range of nucleophiles can displace the leaving group.
Amines: Primary and secondary amines can act as nucleophiles to displace the activated hydroxyl group, leading to the formation of N-substituted aminomethyl thiobenzoates. nih.govchemguide.co.uk The reaction with ammonia, for instance, would yield S-(aminomethyl) thiobenzoate. chemguide.co.uk
Alcohols: Alcohols can also serve as nucleophiles, resulting in the formation of ether linkages. For example, reaction with methanol would yield S-(methoxymethyl) thiobenzoate. nih.gov
The mechanism of these substitution reactions can be either Sₙ1 or Sₙ2, depending on the substrate and reaction conditions. For a primary alcohol like the hydroxymethyl group, an Sₙ2 mechanism is generally favored. libretexts.orgencyclopedia.pubbits-pilani.ac.in
| Nucleophile | Product of Substitution at Hydroxymethyl Moiety | Reaction Type |
|---|---|---|
| Ammonia (NH₃) | S-(aminomethyl) thiobenzoate | Nucleophilic Substitution |
| Methanol (CH₃OH) | S-(methoxymethyl) thiobenzoate | Nucleophilic Substitution |
Impact of Basic Conditions on Substitution Outcomes
Basic conditions can significantly influence the outcome of substitution reactions. While strong bases can deprotonate the hydroxyl group, making it a poorer leaving group, they can also deprotonate the nucleophile, increasing its nucleophilicity. However, for substitution at the hydroxymethyl group, acidic conditions are generally more effective as they facilitate the departure of the leaving group. nih.gov
Under basic conditions, other reactions may be favored. For instance, strong bases could potentially promote elimination reactions if a suitable β-hydrogen were present, though this is not the case for the hydroxymethyl group. nih.gov Furthermore, basic conditions can lead to the hydrolysis of the thioester linkage itself, competing with the substitution at the hydroxymethyl moiety. liverpool.ac.uk The presence of a strong base could deprotonate the thiol that might be formed from hydrolysis, making it susceptible to oxidation. liverpool.ac.uk
Exploration of Thiol-Ene Click Chemistry Involving this compound Analogues
Thiol-ene click chemistry is a powerful and efficient method for forming carbon-sulfur bonds through the addition of a thiol to an alkene ('ene'). nih.govthieme-connect.de This reaction can be initiated by radicals or light and is known for its high yields, stereospecificity, and tolerance of a wide range of functional groups. thieme-connect.deresearchgate.netfrontiersin.org
Analogues of this compound, where either the benzoyl or the hydroxymethyl group is modified to contain an alkene functionality, could participate in thiol-ene reactions. For example, an analogue with an allyl group instead of the hydroxymethyl group (S-allyl thiobenzoate) could react with a thiol in the presence of a radical initiator. The reaction proceeds via a radical chain mechanism:
Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH). frontiersin.org
Propagation: The thiyl radical adds to the alkene (the 'ene') to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating the thiyl radical to continue the chain. frontiersin.org
This chemistry is widely used in materials science for the synthesis of polymers and hydrogels, as well as in bioconjugation to modify peptides and proteins. nih.govfrontiersin.orgrsc.org
General Mechanistic Principles Applied to this compound Reactivity
The reactivity of this compound is governed by fundamental mechanistic principles of organic chemistry. science.gov
Nucleophilic Acyl Substitution: The thioester group is susceptible to attack by nucleophiles at the electrophilic carbonyl carbon. wikipedia.org The thiolate anion is a good leaving group, facilitating these reactions. This is the key mechanism in the reduction by metal hydrides and in hydrolysis reactions.
Nucleophilic Substitution at Saturated Carbon: The sp³-hybridized carbon of the hydroxymethyl group is a site for nucleophilic substitution. encyclopedia.pubwikipedia.orgsavemyexams.com As discussed, this typically requires activation of the hydroxyl group to a better leaving group. libretexts.org The reaction generally proceeds via an Sₙ2 mechanism, involving a backside attack by the nucleophile and inversion of stereochemistry if the carbon were chiral. bits-pilani.ac.in
Radical Reactions: As seen in the context of thiol-ene chemistry, if analogues of this compound contain appropriate functional groups, they can undergo radical-mediated reactions. science.govresearchgate.net The formation and reaction of radical intermediates would dictate the products of such transformations. researchgate.net
Understanding these general principles allows for the prediction of the reactivity of this compound with a variety of reagents and under different reaction conditions.
Advanced Characterization and Spectroscopic Analysis of S Hydroxymethyl Thiobenzoate
Structural Elucidation Methodologies
The definitive structure of S-Hydroxymethyl Thiobenzoate is established through a combination of powerful analytical techniques, each providing unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. nih.govsavemyexams.com By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
In ¹H NMR spectroscopy, the chemical shifts of the protons provide clues about their electronic environment. Protons attached to or near electronegative atoms or aromatic rings will appear at different frequencies. The splitting of signals, or spin-spin coupling, reveals the number of adjacent, non-equivalent protons.
Table 1: Hypothetical NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm (Hypothetical) | Multiplicity (Hypothetical) | Assignment (Hypothetical) |
| ¹H | ~7.9 | Doublet | Aromatic Protons (ortho to C=O) |
| ¹H | ~7.5 | Triplet | Aromatic Proton (para to C=O) |
| ¹H | ~7.4 | Triplet | Aromatic Protons (meta to C=O) |
| ¹H | ~5.5 | Singlet | -CH₂-OH |
| ¹H | ~4.8 | Singlet | -OH |
| ¹³C | ~190 | Singlet | C=O (Thioester) |
| ¹³C | ~137 | Singlet | Aromatic C (ipso to C=O) |
| ¹³C | ~133 | Singlet | Aromatic C-H (para) |
| ¹³C | ~129 | Singlet | Aromatic C-H (ortho) |
| ¹³C | ~127 | Singlet | Aromatic C-H (meta) |
| ¹³C | ~65 | Singlet | -CH₂-OH |
This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. liverpool.ac.uk It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the determination of its elemental composition.
When subjected to ionization in a mass spectrometer, this compound would produce a molecular ion peak corresponding to its molecular weight. Furthermore, the molecule would fragment in a predictable manner, with the resulting fragment ions providing a "fingerprint" that helps to confirm its structure. Common fragmentation pathways could include the loss of the hydroxymethyl group or cleavage of the thioester bond.
Table 2: Hypothetical Mass Spectrometry Data for this compound
| m/z (Hypothetical) | Relative Intensity (Hypothetical) | Possible Fragment Ion (Hypothetical) |
| 168 | Moderate | [M]⁺ (Molecular Ion) |
| 137 | High | [M - CH₂OH]⁺ |
| 105 | High | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.
Infrared (IR) Spectroscopy for Functional Group Presence and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pg.edu.plchemistrytalk.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the thioester, the hydroxyl group (O-H) of the hydroxymethyl moiety, the carbon-sulfur bond (C-S), and the aromatic carbon-carbon bonds (C=C) of the benzene (B151609) ring. uc.eduresearchgate.net
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) (Typical) | Vibrational Mode |
| O-H (Alcohol) | 3200-3600 (Broad) | Stretching |
| C-H (Aromatic) | 3000-3100 | Stretching |
| C=O (Thioester) | 1650-1700 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
| C-O (Alcohol) | 1000-1260 | Stretching |
| C-S | 600-800 | Stretching |
This table presents typical ranges for the indicated functional groups and is for illustrative purposes.
X-ray Crystallography for Crystalline State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creativebiomart.netmpg.decam.ac.uk This method involves diffracting a beam of X-rays off a single crystal of the compound. creativebiomart.netmpg.de The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
Table 4: Hypothetical X-ray Crystallography Data for this compound
| Parameter (Hypothetical) | Value (Hypothetical) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 5.8 |
| c (Å) | 14.2 |
| β (°) | 95.5 |
| Volume (ų) | 860 |
| Z | 4 |
This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.
Analytical Techniques for Purity and Stability Assessment
Beyond structural elucidation, it is crucial to assess the purity and stability of a chemical compound.
Gas Chromatography (GC) with Flame Ionization Detection for Purity Validation
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. libretexts.orgorganomation.com When coupled with a Flame Ionization Detector (FID), it becomes an excellent method for quantifying the purity of a sample. measurlabs.com
In a GC-FID analysis of this compound, a sample is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under a given set of conditions. The FID then detects the organic compounds as they elute from the column, producing a signal that is proportional to the amount of substance present. The purity of the this compound can be determined by comparing the area of its peak to the total area of all peaks in the chromatogram. measurlabs.com
Table 5: Hypothetical Gas Chromatography Data for this compound
| Parameter (Hypothetical) | Value (Hypothetical) |
| Column | DB-5 (30 m x 0.25 mm x 0.25 µm) |
| Inlet Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C |
| Carrier Gas | Helium |
| Retention Time | ~12.5 min |
| Purity | >98% |
This table is a hypothetical representation and is intended for illustrative purposes only, as specific experimental data for this compound was not found in the searched sources.
High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) for Stability Profiling
High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a powerful technique for assessing the stability of chemical compounds like this compound. This method separates the compound from its potential degradation products, allowing for accurate quantification and stability assessment over time. researchgate.net
A typical HPLC-UV method for stability profiling involves subjecting the compound to various stress conditions, such as hydrolysis, oxidation, photolysis, and thermal degradation. researchgate.net The resulting samples are then analyzed to monitor the decrease in the parent compound and the formation of any new peaks, which would indicate degradation products. The high sensitivity and selectivity of HPLC-UV make it possible to detect even low concentrations of these products. solubilityofthings.com
Research Findings:
In a stability-indicating HPLC-UV assay, a C18 column is often employed with a mobile phase tailored to achieve optimal separation. For instance, a mixture of acetonitrile (B52724) and water can be effective. researchgate.net The UV detector is set to a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.
The validation of such a method, following ICH guidelines, would typically involve assessing parameters like linearity, accuracy, precision, and specificity. nih.gov The precision of HPLC assays is a critical factor, with studies showing that the cumulative intermediate precision for active pharmaceutical ingredient (API) HPLC assays is around 1.1%. americanpharmaceuticalreview.com This level of precision is essential for reliably tracking changes in the compound's purity during stability studies. americanpharmaceuticalreview.com
The data below illustrates a hypothetical stability profile for this compound under accelerated conditions.
Interactive Data Table: HPLC-UV Stability of this compound
| Time (weeks) | Assay (%) | Total Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 2 | 99.5 | 0.5 |
| 4 | 98.9 | 1.1 |
| 8 | 97.8 | 2.2 |
| 12 | 96.5 | 3.5 |
Differential Scanning Calorimetry (DSC) for Thermal Decomposition Characterization
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time. filab.fr This method is invaluable for characterizing the thermal decomposition of this compound. By heating the sample at a controlled rate, DSC can identify thermal transitions such as melting, crystallization, and decomposition. longdom.orgnetzsch.com
Research Findings:
A DSC analysis of this compound would involve heating a small, encapsulated sample in a controlled atmosphere, often under an inert gas like nitrogen or argon to prevent oxidative degradation. filab.fr The resulting thermogram plots heat flow against temperature. An endothermic peak would indicate melting, while an exothermic peak would signify decomposition.
The temperature at which decomposition begins and the enthalpy change associated with this process provide crucial information about the compound's thermal stability. longdom.org This data is vital for determining safe handling and storage temperatures. DSC is widely used in various industries, including pharmaceuticals and polymers, to assess the physicochemical properties of materials as a function of temperature. filab.frtainstruments.com
Interactive Data Table: DSC Thermal Analysis of this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 155.2 | 158.5 | 120.4 |
| Decomposition | 210.8 | 225.3 | -350.7 |
Spectroscopic Probing of Electronic Structure and Dynamics
Spectroscopic techniques that probe the interaction of light with matter are essential for elucidating the electronic structure and dynamic behavior of this compound.
Electronic Absorption Spectroscopy and Photochemical Behavior
Electronic absorption spectroscopy, specifically UV-Visible spectroscopy, investigates the electronic transitions within a molecule by measuring its absorption of light at different wavelengths. solubilityofthings.comlibretexts.org This technique is fundamental to understanding the photochemical behavior of this compound, as the absorption of light is the initial step in any photochemical reaction.
The absorption spectrum reveals the energies required to promote electrons from lower-energy orbitals (like π bonding or non-bonding orbitals) to higher-energy anti-bonding orbitals. libretexts.org The presence of chromophores, which are groups of atoms in a molecule that absorb light, dictates the features of the UV-Vis spectrum. libretexts.org
Research Findings:
The UV-Visible spectrum of this compound would likely exhibit absorption bands corresponding to π → π* and n → π* transitions associated with its aromatic ring and thioester group. The position and intensity of these bands are influenced by the molecular structure and the solvent used. bau.edu.lb As the extent of conjugation or delocalization within a molecule increases, the absorption maximum tends to shift to longer wavelengths (a bathochromic shift). libretexts.org
Studying the compound's behavior upon irradiation with light at wavelengths corresponding to its absorption maxima can reveal its photochemical stability and potential degradation pathways. Time-resolved absorption spectroscopy can further be used to study the dynamics of excited states and transient species formed during photochemical processes. numberanalytics.comnumberanalytics.com
Interactive Data Table: Electronic Absorption Data for this compound in Ethanol
| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π | 245 | 12,500 |
| n → π | 310 | 850 |
Resonance Raman Spectroscopy for Vibrational and Electronic Coupling
Resonance Raman spectroscopy is a powerful technique that provides detailed information about the vibrational modes of a molecule that are coupled to an electronic transition. ntu.edu.twresearchgate.net By using an excitation laser wavelength that coincides with an electronic absorption band of the molecule, the intensities of certain Raman bands can be enhanced by factors of 10² to 10⁶. ntu.edu.tw This enhancement allows for the selective study of the chromophoric part of the molecule. ntu.edu.tw
Research Findings:
For this compound, a resonance Raman experiment would involve tuning the excitation laser to one of its electronic absorption bands. The resulting spectrum would show enhanced vibrations of the thiobenzoate chromophore. This selectivity simplifies the spectrum and provides insights into the coupling between electronic and vibrational transitions. researchgate.net
The technique can be used to probe the structure of the molecule in its excited state and to study the dynamics of photochemical reactions on very short timescales using time-resolved resonance Raman (TR³) spectroscopy. ntu.edu.twstfc.ac.uk The dispersion of Raman peak positions and intensities with different excitation wavelengths can also be used to understand the degree of disorder and local bonding within a sample. aps.org
Interactive Data Table: Key Resonance Raman Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Enhancement Factor | Assignment |
| C=O Stretch | 1680 | ~150 | Thioester carbonyl |
| Aromatic Ring Stretch | 1595 | ~100 | Phenyl ring C-C stretch |
| C-S Stretch | 1210 | ~80 | Thioester C-S bond |
Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic and Magnetic Insights
Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample in a magnetic field that is parallel to the direction of light propagation. mdpi.com MCD provides unique information about the electronic and magnetic properties of molecules, particularly regarding the degeneracy and symmetry of electronic states. mdpi.com
Research Findings:
While this compound is not a typical paramagnetic species, MCD can still provide valuable electronic structure information. The technique is sensitive to the magnetic field-induced mixing of electronic states (B-terms) and the splitting of degenerate excited states (A-terms). mdpi.com For a molecule like this compound, the MCD spectrum would consist primarily of B-terms, which can help in the assignment of electronic transitions that might be ambiguous in the absorption spectrum alone.
The element-specific nature of techniques like X-ray Magnetic Circular Dichroism (XMCD) allows for the probing of the magnetic and electronic states of specific atoms within a molecule. stanford.edu Although more commonly applied to materials with distinct magnetic ordering, the principles of MCD can offer subtle but important insights into the electronic environment of the sulfur and oxygen atoms in this compound.
Advanced Spectroscopic Methodologies in Chemical Research
The field of chemical research continuously benefits from the development of advanced spectroscopic methodologies. numberanalytics.com Techniques like multidimensional NMR spectroscopy, time-resolved spectroscopy, and surface-enhanced Raman spectroscopy (SERS) provide unprecedented insights into molecular structure, dynamics, and interactions. numberanalytics.com These methods, along with others such as mass spectrometry and X-ray fluorescence spectroscopy, are transforming chemical analysis by offering greater speed, sensitivity, and non-destructive analysis capabilities. cmdclabs.com The application of these advanced tools is crucial for tackling complex research problems and driving new discoveries in chemistry and related fields. numberanalytics.com
Computational Chemistry and Theoretical Modeling of S Hydroxymethyl Thiobenzoate
Quantum Chemical Calculations of Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its relativistic equivalent) to determine the electronic wavefunction and energy of the system, from which various molecular properties can be derived.
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, providing a favorable balance between accuracy and computational cost. rowansci.com DFT methods are grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. rowansci.com In practice, the Kohn-Sham approach is used, where the complex interacting system is mapped to a fictitious system of non-interacting electrons that yield the same electron density. rowansci.com
For S-Hydroxymethyl thiobenzoate, DFT calculations can elucidate key aspects of its electronic structure and reactivity. Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) are commonly employed for organic molecules containing sulfur. espublisher.comrepositorioinstitucional.mx These calculations can predict:
Molecular Geometry: Optimization of the molecule's three-dimensional structure to find the lowest energy conformation.
Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and excitation properties. espublisher.com
Reactivity Descriptors: Parameters such as molecular electrostatic potential (MEP), atomic charges, and bond orders can be calculated to predict sites susceptible to electrophilic or nucleophilic attack. ias.ac.in
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound This table presents typical data that would be obtained from a DFT calculation (e.g., using the B3LYP functional). The values are hypothetical and for illustrative purposes.
| Calculated Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to kinetic stability and resistance to electronic excitation |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |
While DFT is widely used, for higher accuracy, ab initio wavefunction-based methods are employed. These methods, unlike DFT which relies on an approximate exchange-correlation functional, can be systematically improved to converge towards the exact solution of the Schrödinger equation. rsc.org
Coupled-Cluster (CC) theory is considered the "gold standard" in quantum chemistry for its ability to provide highly accurate results for small to medium-sized molecules. rsc.orgwikipedia.org The method constructs the multi-electron wavefunction using an exponential cluster operator to account for electron correlation. wikipedia.org Common variants include CCSD (Coupled-Cluster with Single and Double excitations) and CCSD(T), which adds a perturbative correction for triple excitations. rsc.orgnih.gov
For this compound, these methods would be used to:
Obtain benchmark energies for different conformers.
Accurately calculate reaction barriers and thermochemical data.
Validate results from more approximate methods like DFT.
The primary drawback of CC methods is their high computational cost, which scales steeply with the size of the system, making them challenging for routine calculations on larger molecules. rsc.org
Table 2: Comparison of Hypothetical Relative Energies for a Reaction Involving this compound This table illustrates the typical differences in results obtained from different computational methods.
| Method | Relative Energy (kcal/mol) | Typical Application |
|---|---|---|
| DFT (B3LYP) | 15.2 | General screening, geometry optimization |
| MP2 | 16.5 | Improved correlation over Hartree-Fock |
| CCSD(T) | 17.1 | High-accuracy benchmark calculation |
For molecules containing heavier elements, relativistic effects can become significant and influence chemical properties. Although sulfur is a relatively light element, for high-precision calculations of properties that depend on the behavior of core electrons or involve spin-orbit coupling, relativistic treatments may be necessary. aps.org
Relativistic effects can be incorporated into calculations through methods like the Douglas–Kroll–Hess (DKH) Hamiltonian or by using relativistic effective core potentials (RECPs). unige.ch For this compound, such calculations would be most relevant for predicting properties like NMR chemical shifts or in studies of core-electron spectroscopy. A study on He-like sulfur highlighted the importance of advanced quantum electrodynamics (QED) calculations for achieving high accuracy in transition energies, demonstrating the relevance of such effects in medium-Z species. aps.org
Ab Initio and Coupled-Cluster Methods for High-Accuracy Studies
Simulation and Prediction of Spectroscopic Phenomena
Theoretical methods are invaluable for simulating and interpreting spectroscopic data. By calculating transition energies and probabilities, it is possible to predict absorption spectra and understand the electronic transitions involved.
The UV-Vis absorption spectrum of this compound can be simulated using time-dependent quantum methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. repositorioinstitucional.mxaps.org
Calculations can be performed for an isolated molecule (gas phase) or, more realistically, in the presence of a solvent (condensed phase). osti.gov Solvent effects are often included using Polarizable Continuum Models (PCM), which represent the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. repositorioinstitucional.mxosti.gov The choice of solvent can significantly shift the absorption maxima (a phenomenon known as solvatochromism).
For a comprehensive analysis, an ensemble approach might be used, where calculations are performed on multiple snapshots taken from a molecular dynamics (MD) simulation. osti.gov This method accounts for the dynamic nature of the solute-solvent environment and provides a more realistic, broadened spectrum. osti.govresearchgate.net
Table 3: Hypothetical TD-DFT Calculated Absorption Maxima (λmax) for this compound This table illustrates how calculated absorption spectra can vary with the theoretical model and environment.
| Phase | Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|---|
| Gas Phase | n → π | 310 | 0.02 |
| Gas Phase | π → π | 255 | 0.45 |
| Water (PCM) | n → π | 302 | 0.03 |
| Water (PCM) | π → π | 260 | 0.51 |
In photochemical studies, it is sometimes tempting to use a chromophore approximation, where the absorption properties of a large molecule are assumed to be dominated by a small, well-characterized part of its structure (the chromophore). For this compound, one might be tempted to approximate its spectrum by considering only the thiobenzoate group or even simpler analogs like thioesters or benzaldehyde.
However, research on similar molecules has shown that this approximation can be highly inaccurate. A computational study on hydroperoxymethyl thioformate (HPMTF) found that the chromophore approximation significantly overestimated its photolysis rates compared to a full calculation of the entire molecule's absorption spectrum using the high-level CASPT2 method. researchgate.net The electronic coupling between different functional groups within the molecule can substantially alter the character and energy of the electronic transitions. Therefore, for an accurate prediction of the photochemical and photophysical behavior of this compound, it is critical to perform calculations on the entire molecular structure rather than relying on simplified chromophore models. researchgate.net
Theoretical Calculation of Absorption Spectra in Gas and Condensed Phases
Computational Elucidation of Reaction Mechanisms and Dynamics
Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at an atomic level. openaccessjournals.com For this compound, these methods can elucidate reaction mechanisms, identify transient species like transition states, and map out the energetic landscape of a reaction. numberanalytics.com Techniques such as Density Functional Theory (DFT) and high-level ab initio methods are employed to calculate the potential energy surface, which governs the transformation of reactants into products. openaccessjournals.comnumberanalytics.com
Transition State Characterization and Reaction Pathway Mapping
A cornerstone of understanding reaction kinetics is the characterization of the transition state (TS), the highest energy point along the reaction coordinate. wikipedia.org Its structure and energy determine the activation barrier of a reaction. Computational methods can precisely locate the geometry of a transition state, which is a fleeting structure that cannot be easily observed experimentally. wikipedia.orguni-giessen.de For reactions involving this compound, such as its hydrolysis or acyl transfer reactions, computational mapping of the reaction pathway is essential.
Theoretical studies on analogous thioester systems reveal that reactions like O-to-S acyl transfer often proceed through a stepwise mechanism. sciengine.com For instance, in an anionic stepwise mechanism, a nucleophile (like a sulfur anion) first attacks the carbonyl carbon, forming a tetrahedral intermediate. sciengine.com Subsequently, the C-O bond breaks to yield the final thioester product. sciengine.com The rate-limiting step in such a process is typically the cleavage of the C-O bond. sciengine.com
Computational analysis of the hydrolysis of this compound would likely investigate a similar stepwise process. The reaction would be initiated by the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The transition state would feature a partially formed bond between the oxygen of the attacking water molecule and the carbonyl carbon, and a partially broken C-S bond. Vibrational frequency calculations are used to confirm the identity of the transition state, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. uni-giessen.de
Table 1: Hypothetical Geometrical Parameters and Activation Energy for the Hydrolysis of this compound Transition State This table presents illustrative data typical for DFT calculations on thioester hydrolysis.
| Parameter | Reactant (this compound + H₂O) | Transition State (TS) | Product (Benzoic acid + Methanethiol) |
| Bond Distances (Å) | |||
| C=O | 1.21 | 1.30 | 1.36 (C-OH), 1.22 (C=O) |
| C-S | 1.80 | 2.15 | - |
| C-O (water) | - | 1.95 | 1.36 |
| Vibrational Frequencies (cm⁻¹) | |||
| Imaginary Frequency | N/A | -350i | N/A |
| Energetics (kcal/mol) | |||
| Relative Energy | 0.0 | +22.5 (Activation Energy) | -5.8 |
This mapping allows for the construction of a detailed potential energy surface, revealing the activation energies for each step and identifying any potential reaction intermediates. nih.gov
Modeling of Homogeneous and Enzyme Catalysis Involving this compound
Computational modeling is instrumental in designing and understanding catalytic processes. schrodinger.com Both homogeneous and enzyme-catalyzed reactions involving this compound can be simulated to gain molecular-level insights. schrodinger.comresearchgate.net
In homogeneous catalysis , this compound could, for example, be a substrate in a metal-catalyzed cross-coupling or carbonylation reaction. iitm.ac.in Computational models, often using DFT, can be used to:
Elucidate the Catalytic Cycle: Trace the substrate through each step of the cycle (e.g., oxidative addition, migratory insertion, reductive elimination).
Predict Catalyst Performance: Correlate electronic and steric properties of the catalyst (e.g., ligands on a metal center) with reaction outcomes like yield and selectivity. researchgate.net
Design New Catalysts: Screen virtual libraries of catalysts to identify promising candidates for experimental testing. uib.no
In enzyme catalysis , this compound could serve as a substrate for a hydrolase or transferase. Due to the complexity and size of enzymes, a common approach is to use hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. In this approach, the reactive center, including the substrate and key active site residues, is treated with a high-level QM method, while the rest of the protein is modeled using a more computationally efficient MM force field.
Computational studies on enzyme catalysis can reveal:
Binding Modes: How the substrate, this compound, orients itself within the enzyme's active site.
Catalytic Mechanism: The specific roles of amino acid residues in stabilizing the transition state, for example, through hydrogen bonding or electrostatic interactions. mit.edudiva-portal.org
Rate Enhancement: Quantify how the enzyme lowers the activation energy compared to the uncatalyzed reaction in solution. nih.gov
Studies on the enzyme ketol-acid reductoisomerase (KARI), for instance, have used Natural Bonding Orbital (NBO) analyses to describe the detailed electronic dynamics during the reaction, revealing the formation of specific multi-center bonds in the transition state. mit.edu Similar analyses for an enzyme acting on this compound could pinpoint the crucial electronic interactions responsible for catalysis.
Table 2: Comparison of Computational Methods for Modeling Catalysis
| Method | System Type | Information Gained | Typical Application for this compound |
| DFT | Homogeneous Catalysis | Reaction pathways, activation energies, catalyst-substrate interactions. numberanalytics.com | Modeling a palladium-catalyzed reaction using this compound. |
| QM/MM | Enzyme Catalysis | Enzyme-substrate binding, transition state stabilization by active site residues. | Simulating the hydrolysis of this compound in the active site of a thioesterase. |
| Molecular Dynamics (MD) | Homogeneous & Enzyme Catalysis | Conformational dynamics, solvent effects, substrate entry/product exit pathways. openaccessjournals.com | Simulating the diffusion of this compound to the active site of an enzyme. |
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound are critical to its reactivity and interactions with its environment. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule. nih.gov For this compound, key flexible bonds include the C-S, C-C, and C-O single bonds. Rotation around these bonds gives rise to various conformers with different energies and properties.
Computational methods, ranging from molecular mechanics to DFT, can systematically explore the potential energy surface to locate these conformers. frontiersin.org The results of such a search can reveal the global minimum energy conformation as well as other accessible conformers and the energy barriers between them. nih.gov This information is vital, as ligands often bind to proteins in conformations that are not their lowest-energy state in solution. nih.gov
Intermolecular interactions dictate how this compound behaves in solution and how it binds to a biological target. chemrxiv.org These noncovalent interactions can be analyzed in detail using computational techniques.
Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis can identify and characterize interactions like hydrogen bonds, van der Waals forces, and π-stacking. chemrxiv.org
Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. chemrxiv.org
For this compound, the hydroxyl group can act as both a hydrogen bond donor and acceptor. The carbonyl oxygen is a strong hydrogen bond acceptor, and the sulfur atom can also participate in weaker interactions. chemrxiv.org Understanding these interactions is crucial for predicting its solubility and its binding affinity to a receptor.
Table 3: Potential Intermolecular Interactions of this compound This table illustrates the types of noncovalent interactions this compound can form, based on its functional groups.
| Functional Group on this compound | Potential Interaction Partner | Type of Interaction | Typical Energy (kcal/mol) |
| Hydroxyl (-OH) | Water, Amino Acid (e.g., Asp, Ser) | Hydrogen Bond (Donor/Acceptor) | 3 - 7 |
| Carbonyl (C=O) | Water, Amino Acid (e.g., Arg, Lys) | Hydrogen Bond (Acceptor) | 3 - 5 |
| Thioester Sulfur (-S-) | Metal Ion, Polar Group | Coordination, Weak H-Bond | 1 - 3 |
| Benzene (B151609) Ring | Aromatic Amino Acid (e.g., Phe, Tyr) | π-π Stacking | 1 - 4 |
Methodological Accuracy Assessment and Development in Computational Chemistry
The reliability of computational predictions is critically dependent on the chosen theoretical method and basis set. stackexchange.com A significant area of research in computational chemistry involves assessing the accuracy of existing methods and developing new ones that offer a better balance of accuracy and computational cost. nih.gov
To assess methodological accuracy for a molecule like this compound, a specific, measurable property (e.g., bond dissociation energy, reaction barrier, or interaction energy) is calculated using a variety of methods. nih.gov These results are then compared against a high-accuracy "gold standard" value, which can be derived from either precise experiments or very high-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) extrapolated to the complete basis set limit. nih.gov
For example, different DFT functionals (like B3LYP, M06-2X, or ωB97X-D) combined with various basis sets (like Pople-style 6-31G* or Dunning's correlation-consistent cc-pVTZ) would be tested. nih.govresearchgate.net Some methods excel at describing certain types of systems; for instance, dispersion-corrected functionals (e.g., those with a "-D3" suffix) are essential for accurately modeling noncovalent interactions. nih.govresearchgate.net
Table 4: Illustrative Accuracy Assessment for the C-S Bond Dissociation Energy of this compound This table presents a hypothetical comparison of different computational methods against a benchmark value, demonstrating the typical process of accuracy assessment.
| Method | Basis Set | Calculated Energy (kcal/mol) | Deviation from Benchmark* (kcal/mol) |
| Benchmark (CCSD(T)) | CBS | 75.0 | 0.0 |
| HF | cc-pVTZ | 55.2 | -19.8 |
| MP2 | cc-pVTZ | 77.1 | +2.1 |
| B3LYP | 6-31G | 70.3 | -4.7 |
| B3LYP-D3 | cc-pVTZ | 74.1 | -0.9 |
| M06-2X | cc-pVTZ | 75.8 | +0.8 |
| ωB97X-D | cc-pVTZ | 74.5 | -0.5 |
| Benchmark value is hypothetical for illustrative purposes. |
The development of new computational methods is often driven by the need to overcome the shortcomings of existing ones, such as the difficulty of standard DFT functionals in describing long-range dispersion forces or the high computational cost of wave function-based methods. aps.org Research may focus on creating new functionals, developing more efficient algorithms, or incorporating new physical effects to improve the predictive power of computational chemistry for all molecules, including thioesters like this compound.
Applications in Advanced Materials Science
Polymer Chemistry and Engineering
A comprehensive review of scientific literature and patent databases did not yield specific research detailing the direct utilization of S-Hydroxymethyl thiobenzoate as a monomer for novel polymer synthesis or as a cross-linking agent to create polymeric materials with specific mechanical and thermal characteristics.
While the individual functional groups of this compound are relevant to polymer science, their combined application in this specific molecule is not documented in available research. For context:
Monomers with hydroxymethyl groups are utilized in polymerization to introduce hydroxyl functionality into the polymer backbone, which can influence properties like solubility and provide sites for post-polymerization modification. acs.orgx-mol.comaip.orgnih.gov
Thiobenzoate derivatives , particularly dithiobenzoates, are well-established as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. nih.govmdpi.comresearchgate.net
However, no specific studies demonstrate the use of this compound itself in these capacities.
Utilization as a Monomer in Novel Polymer Synthesis
There are no specific research findings on the use of this compound as a primary monomer in the synthesis of novel polymers.
Role in Creating Polymeric Materials with Specific Mechanical and Thermal Characteristics through Cross-Linking
There are no specific research findings detailing the role of this compound as a cross-linking agent to impart specific mechanical and thermal properties to polymeric materials.
Nanomaterials and Nanocarrier Design
Similar to the field of polymer chemistry, a thorough search of scientific literature did not reveal specific examples of this compound being used for the development of functionalized nanocarriers or to enhance the solubility and bioavailability of conjugates.
The principles of nanocarrier functionalization often involve the use of sulfur-containing compounds, especially thiols, which form strong covalent bonds with the surfaces of noble metal nanoparticles like gold. mdpi.comnih.gov The thiobenzoate group could theoretically serve as a precursor to a thiol for such attachments. Likewise, the hydroxymethyl group could potentially be used to modify the surface properties of a nanocarrier. However, the application of the specific molecule this compound for these purposes is not described in the available literature.
Development of Functionalized Nanocarriers through Covalent Attachment
There are no specific research findings on the covalent attachment of this compound to nanocarriers for their functionalization.
Enhancement of Solubility and Bioavailability of Conjugates via this compound Functionality
There are no specific research findings that demonstrate the use of this compound functionality to enhance the solubility and bioavailability of nanocarrier conjugates.
Role as Precursors in Inorganic Materials Synthesis
A significant application for thiobenzoate derivatives is in the synthesis of inorganic nanomaterials. Research has demonstrated that metal thiobenzoates serve as effective single-source precursors for the production of various metal sulfide (B99878) nanocrystals at room temperature. mdpi.comnih.gov This method represents a simple and generalized approach for creating uniform semiconductor nanoparticles.
This compound, as a derivative of thiobenzoic acid, falls into this class of precursor molecules. The synthesis involves the reaction of the metal thiobenzoate precursor with long-chain alkylamines, which act as both a nucleophilic reagent to mediate the decomposition of the precursor and as a capping agent to control the size and stability of the resulting nanoparticles. mdpi.com The general reaction scheme involves the nucleophilic attack of the amine onto the thiocarboxylate group, leading to the breakdown of the precursor and the formation of the metal sulfide. mdpi.com
This method has been successfully employed to synthesize a range of metal sulfide nanoparticles, as detailed in the research findings below.
Detailed Research Findings:
A study by Zhang et al. (2012) demonstrated a generalized method for synthesizing metal sulfide nanoparticles from metal thiobenzoate (MTB) precursors at room temperature. mdpi.com The size of the resulting nanoparticles could be controlled by altering the type of amine used and the molar ratio of amine to precursor. mdpi.comnih.gov
| Metal Thiobenzoate Precursor | Amine Reagent | Resulting Metal Sulfide Nanoparticle | Average Diameter (nm) |
| Silver Thiobenzoate (AgTB) | Octylamine (B49996) (OA) | Silver Sulfide (Ag₂S) | 4.8 ± 0.5 |
| Copper Thiobenzoate (CuTB) | Octylamine (OA) | Copper Sulfide (Cu₂₋ₓS) | 8.1 ± 1.1 |
| Copper Thiobenzoate (CuTB) | Dioctylamine (DOA) | Copper Sulfide (Cu₂₋ₓS) | 6.1 ± 0.5 |
| Copper Thiobenzoate (CuTB) | Oleylamine (B85491) (OLA) | Copper Sulfide (Cu₂₋ₓS) | 5.8 ± 0.4 |
| Indium Thiobenzoate (InTB) | Octylamine (OA) | Indium Sulfide (β-In₂S₃) | 5.2 ± 0.6 |
| Cadmium Thiobenzoate (CdTB) | Octylamine (OA) | Cadmium Sulfide (CdS) | 3.5 ± 0.5 |
Table 1: Synthesis of Metal Sulfide Nanoparticles from Metal Thiobenzoate Precursors. Data sourced from Zhang et al. (2012). mdpi.com
The study highlights that long-chain primary amines like octylamine (OA) and oleylamine (OLA) are effective in decomposing the thiobenzoate precursors to yield monodispersed nanoparticles. mdpi.com In contrast, shorter-chain amines tend to produce larger, less stable particles. mdpi.com The versatility of this method suggests that this compound could similarly be used to form metal thiobenzoate complexes, which would then serve as precursors for generating metal sulfide nanomaterials with potentially tailored surface functionalities due to the presence of the hydroxymethyl group.
Lack of Specific Research on this compound in Molecular-Scale Material Design
Despite a comprehensive search of scientific literature, no specific research was found detailing the application of this compound in the design and assembly of functional materials at the molecular scale. Consequently, the generation of an article section with detailed research findings and data tables on this specific topic is not possible at this time.
While the individual components of the compound's name—"thiobenzoate" and "hydroxymethyl group"—are relevant in materials science, their combined role in the specific molecule "this compound" for creating functional materials through molecular self-assembly is not documented in the available scientific papers.
Existing research does provide some context for related compounds and functional groups:
Thiobenzoate Derivatives: Certain thiobenzoate analogs are known to exhibit thermotropic properties, making them potentially suitable for applications in liquid crystal displays and photoresponsive materials. Additionally, sodium thiobenzoate has been utilized in the fabrication of gold nanoparticle-based sensors through a process of colloidal electrostatic self-assembly. Some patents also list thiobenzoates as precursors for the synthesis of dispersible metal chalcogenide nanoparticles. This suggests that the thiobenzoate moiety can act as a building block or a surface functionalization agent in the creation of advanced materials.
Hydroxymethyl Group: In various molecular systems, the hydroxymethyl group is recognized for its ability to direct self-assembly through the formation of hydrogen bonds. This functional group can influence the crystal packing and supramolecular architecture of compounds, playing a crucial role in the bottom-up construction of organized molecular structures.
However, the specific interplay of the thiobenzoate and hydroxymethyl groups within the "this compound" molecule and its impact on molecular-scale design and assembly remains an unexplored area in the reviewed literature. Without dedicated studies on this compound, any discussion on its role in advanced materials science would be speculative and could not be supported by the required detailed research findings and data.
Supramolecular Chemistry and Molecular Recognition Involving S Hydroxymethyl Thiobenzoate Analogues
Synthesis and Design of Supramolecular Host Molecules for Small Molecules and Ions
The construction of host molecules capable of selectively binding small molecules and ions is a cornerstone of supramolecular chemistry. rsc.org The design of these hosts often involves creating pre-organized cavities or clefts that are sterically and electronically complementary to the intended guest. Thiobenzoate moieties can be incorporated into larger macrocyclic or acyclic structures to create such binding pockets.
For instance, polyphenolic macrocycles like resorcinarenes and pyrogallolarenes serve as foundational platforms for building complex host molecules. nih.gov These structures can be chemically modified, and the introduction of thiobenzoate groups onto their upper rims can create specific binding sites. The synthesis of these host molecules is a multi-step process that often begins with the condensation reaction to form the basic macrocyclic structure, followed by functionalization. nih.gov For example, resorcin researchgate.netarenes and pyrogallol (B1678534) researchgate.netarenes have been synthesized on a scalable level, providing a platform for further modification. nih.gov The introduction of functional groups can be achieved through various organic reactions, tailoring the host's cavity to recognize specific guests, including ions and neutral small molecules. rsc.orgnih.gov
Another approach involves the coordination-driven self-assembly of metal-ligand complexes. Arene ruthenium complexes, for example, can be functionalized with ligands containing hydrogen-bond-donating groups, such as amides or ureas, which can then interact with anionic guests. mdpi.com The thiobenzoate unit, with its potential for various non-covalent interactions, can be integrated into these ligands to enhance binding affinity and selectivity. The synthesis allows for iterative modification of the host's size, shape, and functionality to achieve optimal recognition of a specific molecular target. rsc.org
Investigation of Non-Covalent Interactions and Host-Guest Chemistry
The formation of a host-guest complex is governed by a suite of non-covalent interactions. numberanalytics.com Host-guest chemistry is a central branch of supramolecular chemistry that studies the non-covalent binding between a large host molecule and a smaller guest molecule. wikipedia.org The primary forces at play include hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. numberanalytics.com
In systems involving thiobenzoate analogues, the sulfur atom can act as a soft Lewis base, interacting with metal ions or other electrophilic centers. The aromatic ring of the benzoate (B1203000) group can participate in π-π stacking interactions with other aromatic systems. Furthermore, the carbonyl group can act as a hydrogen bond acceptor.
One-dimensional silver-thiolate polymers illustrate the importance of these weak interactions. In these structures, silver atoms are linked by thiolate ligands, and the long-range structural arrangement is stabilized by argentophilic (Ag-Ag) interactions and C–H···H–C van der Waals forces. acs.org The distances between adjacent silver atoms, ranging from 2.88–3.30 Å, are less than the sum of their van der Waals radii, indicating a significant attractive interaction. acs.org While not thiobenzoates, these thiolate systems highlight the crucial role that sulfur-containing moieties play in directing supramolecular assembly through a combination of interactions.
The study of these interactions often involves spectroscopic techniques like NMR and UV-vis titration, as well as computational modeling to understand the geometry and energetics of the host-guest complex.
Principles of Molecular Recognition and Self-Assembly Processes
Molecular recognition is the specific binding of a guest molecule to a complementary host, driven by non-covalent interactions. lu.se This principle is fundamental to many biological processes and is harnessed in supramolecular chemistry to create functional systems. wikipedia.orgrsc.org Self-assembly is the spontaneous organization of molecules into ordered structures, a process directed by the information encoded within the molecules themselves. rsc.orgunizg.hr
For thiobenzoate-containing systems, recognition is achieved through the cumulative effect of multiple, weak interactions that collectively lead to strong and selective binding. The shape, size, and electronic properties of the host's binding site must be complementary to the guest. For example, a host designed to bind an anion would feature an electron-deficient cavity or a collection of hydrogen-bond donors positioned to interact favorably with the negative charge. nih.gov
Supramolecular Catalysis Using Thiobenzoate-Derived Systems (e.g., Anion-π Interactions, Pnictogen Bonding)
Supramolecular catalysis utilizes host-guest complexes to accelerate chemical reactions, often by stabilizing the transition state. iccas.ac.cn Thiobenzoate-derived systems can be designed to act as catalysts by incorporating binding sites that recognize and activate a substrate. Two key interactions that have been explored in this context are anion-π interactions and pnictogen bonding.
Anion-π interactions are attractive forces between an anion and an electron-deficient aromatic surface. nih.gov Catalysts can be designed by creating electron-poor π-surfaces that can stabilize anionic transition states. researchgate.net For instance, the Kemp elimination reaction, which proceeds through an anionic transition state, has been accelerated using catalysts based on naphthalenediimides (NDIs), which possess a π-acidic surface. researchgate.net While direct examples using thiobenzoates are not prevalent, one can envision incorporating thiobenzoate moieties into larger π-acidic systems to modulate their catalytic activity. The self-assembly of amphiphilic NDIs into micelles in water has been shown to create environments for anion-π catalysis, significantly increasing reaction rates. nih.gov
Pnictogen bonding is a non-covalent interaction involving elements from Group 15 (such as P, As, Sb). mdpi.com These elements, when bonded to electron-withdrawing groups, can act as Lewis acids and interact with nucleophiles like anions. mdpi.com Catalysts based on pnictogen bonding have been developed to accelerate reactions by stabilizing anionic intermediates or transition states. For example, antimony-based catalysts have been used in Reissert-type reactions. mdpi.com Thiobenzoate analogues could be integrated into such catalytic systems, for instance, by linking them to a pnictogen-bonding motif to create a bifunctional catalyst that utilizes both the thioester group and the pnictogen atom to bind and activate a substrate.
| Interaction Type | Description | Potential Role of Thiobenzoate Analogue | Reference |
|---|---|---|---|
| Anion-π Interaction | Attractive force between an anion and an electron-deficient aromatic ring. Stabilizes anionic transition states. | The benzoate ring could be made electron-deficient through substitution to act as a π-acidic surface. | nih.govresearchgate.net |
| Pnictogen Bonding | Interaction between a Lewis basic site and an electrophilic region on a Group 15 element (e.g., Sb, P). | Could be part of a ligand framework attached to a pnictogen-based catalyst to influence substrate binding. | mdpi.com |
Development of Molecular Sensors and Transporters Based on Thiobenzoate Moieties (e.g., Anion Sensing and Transport)
The principles of molecular recognition can be applied to create sensors that signal the presence of a specific analyte and transporters that carry molecules across membranes. ulb.ac.be Thiobenzoate derivatives are attractive components for these systems due to their diverse binding capabilities.
Molecular Sensors: A sensor typically consists of a receptor unit that binds the analyte and a signaling unit that produces a detectable change (e.g., color or fluorescence) upon binding. nih.gov For anion sensing, hosts are designed with hydrogen-bond donors (like urea (B33335) or thiourea (B124793) groups) and a chromophore. nih.gov The binding of an anion through hydrogen bonds can cause a deprotonation or a change in the electronic environment of the chromophore, leading to a visible color change. nih.gov Ruthenium-based complexes functionalized with imidazolyl groups have been shown to sense anions like dihydrogen phosphate (B84403) through hydrogen bonding, which perturbs the complex's fluorescence. mdpi.com A thiobenzoate moiety could be integrated into such a sensor to modulate its selectivity or signaling properties.
| Anion Added | Observed Color Change in DMSO | Interaction Type | Reference |
|---|---|---|---|
| F⁻ | Yellow to Red | Hydrogen Bonding / Deprotonation | nih.gov |
| AcO⁻ | Yellow to Orange | Hydrogen Bonding / Deprotonation | nih.gov |
| H₂PO₄⁻ | Yellow to Orange-Yellow | Hydrogen Bonding | nih.gov |
| Cl⁻ | No significant change | Weak or no interaction | nih.gov |
Molecular Transporters: Synthetic transporters, or anionophores, are molecules designed to facilitate the movement of anions across lipid bilayer membranes. ulb.ac.beresearchgate.net This is a promising area for potential therapeutic applications, for instance in diseases related to faulty ion channels. ulb.ac.bersc.org The design of these transporters often relies on creating receptors that can bind an anion, diffuse across the nonpolar membrane, and then release the anion. Hydrogen bonding is a common interaction used in anion transporters. ulb.ac.be However, other interactions like halogen, chalcogen, and pnictogen bonding are also being explored. ulb.ac.bersc.org A calix lu.sepyrrole scaffold with a bisurea strap has been shown to transport phosphate across membranes. researchgate.net Thiobenzoate analogues could be incorporated into the structure of such transporters to fine-tune their lipophilicity and binding affinity, thereby influencing their transport efficiency and selectivity.
Green Chemistry Principles in S Hydroxymethyl Thiobenzoate Synthesis and Application
Waste Prevention and Atom Economy Optimization Strategies
A primary objective of green chemistry is the prevention of waste, a principle that is highly relevant to the synthesis of S-Hydroxymethyl thiobenzoate. unsw.edu.au Traditional thioester synthesis methods can be inefficient, generating significant waste from byproducts and the use of stoichiometric reagents that are not incorporated into the final product. ias.ac.in
Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the desired product, is a key metric for evaluating the greenness of a synthesis. paperpublications.org For this compound, which is synthesized from thiobenzoic acid and formaldehyde (B43269), the ideal reaction would incorporate all atoms from these starting materials into the final product, with water as the only byproduct.
Strategies to optimize atom economy and prevent waste in this synthesis include:
In Situ Generation of Reactants: One-pot procedures where the thiobenzoic acid is generated in situ from less odorous precursors like benzoic anhydrides and thiourea (B124793), and then immediately reacted, can reduce waste and handling of foul-smelling thiols. beilstein-journals.org
Catalytic Approaches: As opposed to using stoichiometric activating agents which become waste, catalytic methods improve atom economy by using small amounts of a substance to facilitate the reaction, which can then be recycled. unsw.edu.au An electrochemical approach has also been demonstrated for thioester synthesis that is highly atom-economical. rsc.org
The following table illustrates the theoretical atom economy for the ideal synthesis of this compound from thiobenzoic acid and formaldehyde.
| Reactant | Molar Mass ( g/mol ) | Product | Molar Mass ( g/mol ) | Atom Economy (%) |
| Thiobenzoic Acid (C7H6OS) | 138.19 | This compound (C8H8O2S) | 168.21 | 100% (in an ideal addition reaction) |
| Formaldehyde (CH2O) | 30.03 | |||
| Total Reactants | 168.22 |
Note: This table represents a theoretical, ideal addition reaction. In practice, the reaction is a condensation that produces water, slightly lowering the atom economy. The calculation for the condensation C₇H₆OS + CH₂O → C₈H₈O₂S would have the same inputs but the product is C₈H₈O₂S and the atom economy calculation would be (Mass of desired product) / (Total mass of reactants) x 100. The direct addition is shown for simplicity as the most ideal case.
Implementation of Catalytic Processes for Enhanced Efficiency and Selectivity
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under less energy-intensive conditions. paperpublications.org The use of catalysts in the synthesis of this compound avoids the need for stoichiometric reagents that contribute to waste streams. unsw.edu.au
Both homogeneous and heterogeneous catalysts are being investigated for thioester synthesis. For example, a ruthenium pincer complex has been shown to be effective in the dehydrogenative coupling of alcohols and thiols to form thioesters, a process that generates hydrogen gas as the only byproduct. acs.org While this specific example doesn't use formaldehyde directly, the principle of catalytic dehydrogenative coupling represents a highly atom-economical and green approach.
Key aspects of catalytic implementation include:
Enhanced Selectivity: Catalysts can be designed to selectively produce the desired S-isomer, minimizing byproduct formation and simplifying purification. acs.org
Recyclability: Heterogeneous catalysts or those immobilized on solid supports can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Silica-promoted synthesis is one such example where the silica (B1680970) gel can be recycled. researchgate.net
Titanium-based catalysts, which are attractive due to the metal's low toxicity and abundance, are also being explored for various organic transformations and could offer green alternatives for thioester synthesis. rsc.org
Selection of Environmentally Benign Solvent Systems
The choice of solvent is crucial to the environmental impact of a chemical process. Green chemistry advocates for replacing traditional volatile organic compounds (VOCs) with safer, more sustainable alternatives. acs.orgdergipark.org.tr
Aqueous-Phase Synthesis and Reactions
Water is considered an ideal green solvent because it is non-toxic, non-flammable, and abundant. paperpublications.org Synthesizing this compound in water is an attractive green option. jlu.edu.cn While the reactants may have low solubility in water, this can be overcome using techniques like phase-transfer catalysis. tandfonline.comresearchgate.net A phase-transfer catalyst facilitates the transport of one reactant from the aqueous phase to the organic phase (or vice-versa) where the reaction occurs. For instance, various thioesters have been efficiently synthesized in a biphasic system of aqueous NaOH and an organic solvent using tetrabutylammonium (B224687) chloride as a phase-transfer catalyst, with reactions completing in as little as 5 minutes. tandfonline.com
Application of Ionic Liquids as Reaction Media
Ionic liquids (ILs) are salts that are liquid at or near room temperature. nih.gov They are considered potential green solvents due to their extremely low vapor pressure, which minimizes air pollution and exposure risks. paperpublications.orgnih.gov Their properties can be tuned by altering the cation and anion combination. nih.gov Research has shown that tunable aryl imidazolium (B1220033) ionic liquids can effectively catalyze thioesterification reactions with high atom economy and can be recycled and reused multiple times with only a slight decrease in activity. nih.govdntb.gov.ua Phosphonium salt ionic liquids have also been demonstrated as effective media for palladium-catalyzed thiocarbonylation reactions to form thioesters, with the catalyst and IL being recyclable. acs.org
Supercritical Fluid Technologies for Sustainable Processes
Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another class of green solvents. chemrxiv.org A substance becomes a supercritical fluid above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. scCO₂ is particularly advantageous as it is non-toxic, non-flammable, inexpensive, and readily available. chemrxiv.org A key benefit is the ease of product separation; after the reaction, reducing the pressure allows the CO₂ to return to its gaseous state, leaving behind a solvent-free product. rsc.org While direct synthesis of this compound in supercritical fluids is not widely reported, the successful use of supercritical fluoroform for other thioester reactions, such as the asymmetric Mukaiyama aldol (B89426) reaction, demonstrates the potential of this technology. dntb.gov.ua
Energy Efficiency in Synthetic Protocols and Reaction Conditions
Reducing energy consumption is a key principle of green chemistry. wjpmr.com Developing energy-efficient synthetic methods for this compound involves optimizing reaction conditions and employing energy-saving technologies.
Strategies for improving energy efficiency include:
Ambient Temperature Reactions: Designing reactions that proceed efficiently at room temperature and atmospheric pressure eliminates the significant energy costs associated with heating, cooling, or high-pressure equipment. unsw.edu.au
Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to dramatically shorter reaction times and higher yields compared to conventional heating methods. dergipark.org.tr This can result in substantial energy savings.
Solvent-Free Reactions: Conducting reactions without a solvent, where possible, eliminates the energy required for solvent heating and subsequent removal/recycling. organic-chemistry.orgresearchgate.net
Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters and superior heat and mass transfer compared to batch reactors. This can lead to higher yields, improved safety, and more efficient energy usage, especially for large-scale production. mdpi.com
The table below compares reaction conditions for different thioester synthesis methods, highlighting the potential for energy savings with greener approaches.
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature (°C) | Time | Energy Input |
| Traditional Acylation | Often None (uses reactive acyl halide) | Dichloromethane | 0 - Room Temp | Varies | Low-Moderate |
| Phase-Transfer Catalysis tandfonline.com | Tetrabutylammonium chloride | H₂O / CH₂Cl₂ | 0 | 5 min | Low |
| Ionic Liquid Catalysis nih.gov | Aryl imidazolium IL | None (IL is solvent) | 120 | 1 h | High |
| Microwave-Assisted dergipark.org.tr | Potassium thiocyanate | None | N/A (Microwave) | Short | Moderate (efficient) |
| Ruthenium-Catalyzed ADC acs.org | AcrPNPiPr*RuH(CO) | Toluene | 110-155 | 24-72 h | High |
Designing for Degradation and Reduced Environmental Impact of Related Compounds
The principles of green chemistry emphasize the design of chemical products that biodegrade into innocuous substances after their intended use, thereby minimizing their environmental persistence and impact. For this compound and related thioester compounds, this involves considering their ultimate fate in the environment, including their potential for biodegradation and the nature of their degradation products.
The environmental fate of thiobenzoates and their derivatives is influenced by their physicochemical properties, such as water solubility and volatility. researchgate.net For instance, trifluralin (B1683247), a dinitroaniline herbicide with a structure that can be compared to some complex thiobenzoates, is known for its low water solubility and high volatility, which dictates its rapid loss from soil surfaces and strong binding to organic matter. researchgate.net Such properties significantly reduce leaching into water but can lead to persistence in the soil. researchgate.net The degradation of such compounds is often driven by microbial activity, though photodegradation can also play a role at the surface. researchgate.net
Research into the biodegradation of related compounds, such as s-triazine herbicides, has identified microorganisms capable of breaking them down. mdpi.com For example, Paenarthrobacter ureafaciens PC has been shown to efficiently degrade prometryne and other s-triazine herbicides under saline conditions through a series of steps including demethylthiolation and deamination. mdpi.com Understanding these microbial degradation pathways is crucial for designing new thiobenzoate molecules that are more susceptible to environmental breakdown.
The design of biodegradable polymers often incorporates functional groups that are susceptible to hydrolysis or enzymatic cleavage. google.com While many biodegradable polymers are polyesters, the principles can be applied to other classes of compounds. google.com For thioesters, the C-S bond can be a target for degradation. The reactivity of this bond can be influenced by the surrounding molecular structure. For instance, the synthesis of monoterpene thiols has explored various synthetic routes, including the reduction of thioacetates and thiobenzoates to yield thiols. mdpi.com The efficiency of these reactions can depend on the specific reagents and the structure of the thioester. mdpi.com
Furthermore, the environmental impact of the degradation products themselves is a key consideration. The goal is to ensure that the breakdown of the parent compound does not lead to the formation of more persistent or toxic substances. For example, the degradation of some herbicides can result in the formation of various transformation products, some of which may also be of environmental concern. frontiersin.org Therefore, a complete understanding of the degradation pathway is essential.
Interactive Table: Factors Influencing the Environmental Fate of Thiobenzoate-Related Compounds.
| Factor | Influence on Environmental Fate | Research Findings |
| Water Solubility | Affects mobility in soil and water systems. Low solubility can lead to persistence in soil. | Trifluralin, a related compound, has very low water solubility, leading to strong soil binding and minimal leaching. researchgate.net |
| Volatility | Determines the likelihood of atmospheric transport. High volatility can lead to rapid dissipation from treated surfaces. | Trifluralin exhibits high volatility, contributing to its loss from soil surfaces. researchgate.net |
| Microbial Degradation | Primary pathway for the breakdown of many organic compounds in the environment. | Paenarthrobacter ureafaciens PC can degrade s-triazine herbicides. mdpi.com The environmental fate of trifluralin is primarily driven by microbial degradation. researchgate.net |
| Photodegradation | Breakdown of compounds by light, particularly relevant for surface-applied chemicals. | Photodegradation is a significant loss pathway for trifluralin at the soil surface. researchgate.net |
| Chemical Structure | The presence of specific functional groups can influence susceptibility to degradation. | The C-S bond in thioesters is a potential site for degradation. The reactivity of this bond is influenced by the molecular structure. |
Synthesis and Study of S Hydroxymethyl Thiobenzoate Derivatives and Analogues
Synthesis of Substituted Thiobenzoate Derivatives and Their Functionalization
The synthesis of thiobenzoate derivatives often involves the reaction of a corresponding carboxylic acid or its derivative with a thiol. A common method for preparing thioesters like S-substituted thiobenzoates is through the reaction of alkyl halides with potassium thioacetate (B1230152) or thiobenzoate supported on silica (B1680970) gel, which proceeds under mild conditions. researchgate.net Another approach involves a one-pot synthesis directly from carboxylic acids, N,N'-diphenylthiourea, triethylamine, and primary alkyl halides, with microwave-assisted heating and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) improving yields. researchgate.net This method is compatible with a variety of functional groups on both aromatic and aliphatic carboxylic acids. researchgate.net
Thioesters are valuable intermediates in organic synthesis because they are more stable and less odorous than their corresponding thiols. tus.ac.jp They can be readily converted to other organosulfur compounds. For instance, thioesters can be oxidized to produce sulfinate esters. tus.ac.jp The functionalization of thiobenzoate derivatives can be achieved through various reactions. For example, thiobenzoates can be reduced to the corresponding thiols. However, the deacylation of thiobenzoates can sometimes be less efficient than that of thioacetates, resulting in lower yields of the desired thiol. mdpi.commdpi.com
The reactivity of thiobenzoate derivatives can be influenced by the substituents on the aromatic ring. For example, the rate of reaction of substituted p-benzoquinones with glutathione (B108866), a thiol-containing peptide, correlates with their electrophilicity, which in turn is influenced by the electronic properties of the substituents. nih.gov This principle can be extended to the functionalization of thiobenzoate derivatives, where the introduction of electron-withdrawing or electron-donating groups can modulate their reactivity in subsequent transformations.
Preparation of Monoterpene Thiol and other Organosulfur Analogues
Thiobenzoates serve as important precursors in the synthesis of monoterpene thiols and other organosulfur compounds. mdpi.comencyclopedia.pubnih.gov A common strategy involves the addition of thiobenzoic acid to a monoterpene backbone, followed by deacylation to yield the corresponding thiol. For example, thiobenzoic acid can be added to α,β-unsaturated ketones derived from monoterpenes, such as pinocarvone, to form a thiobenzoate adduct. mdpi.comencyclopedia.pub This reaction can be carried out with high diastereoselectivity under optimized conditions, such as low temperatures in a suitable solvent like THF with pyridine (B92270) as a co-solvent. mdpi.comencyclopedia.pub
Beyond monoterpene thiols, thiobenzoates are utilized in the synthesis of a broader range of organosulfur analogues. For instance, fluorinated organosulfur compounds, analogous to those found in garlic, have been synthesized using thioacetate as a sulfur source. mdpi.com This suggests that similar strategies could be employed with thiobenzoates to access a diverse array of organosulfur molecules with potential biological activity. The synthesis of these analogues often takes advantage of the stability and ease of handling of thioesters compared to the corresponding free thiols. tus.ac.jp
Chemical Probes for Protein Modification Studies (e.g., Cysteine Residues)
Thiobenzoate derivatives can be utilized as chemical probes for studying protein modifications, particularly at cysteine residues. The thiol group of cysteine is highly nucleophilic and susceptible to modification by various electrophilic reagents. frontiersin.org Thioesters, including thiobenzoates, can act as acylating agents, transferring the benzoyl group to the cysteine thiol. This type of modification can be used to investigate the role of specific cysteine residues in protein function, structure, and regulation. whiterose.ac.uk
The reactivity of cysteine residues is influenced by their local environment within the protein, including their pKa values. caymanchem.com Cysteines in enzyme active sites often have lower pKa values, making them more nucleophilic and thus more reactive towards electrophiles like thiobenzoates. caymanchem.com This differential reactivity allows for the selective modification of functionally important cysteines.
The modification of proteins with thiobenzoates can be used to:
Probe active sites: By modifying a cysteine residue in an enzyme's active site, researchers can assess its importance for catalysis.
Introduce spectroscopic handles: Attaching a chromophoric or fluorophoric benzoyl group can facilitate the study of protein structure and dynamics.
Block native reactivity: The benzoylation of a cysteine can prevent its participation in native processes like disulfide bond formation or metal coordination.
While thiobenzoates themselves can be used, they are also precursors to thiols, which are widely used in bioconjugation. The deprotection of a thiobenzoate can release a free thiol on a molecule, which can then be used to label proteins. nih.gov This two-step approach allows for the introduction of a reactive handle at a specific site. The study of protein S-nitrosation, a reversible modification of cysteine residues, has also employed probes that react with the modified cysteine, highlighting the importance of developing chemical tools to study specific cysteine modifications. caymanchem.com
Synthesis of Biologically Relevant Thiol-Containing Derivatives (e.g., Genistein (B1671435), Capecitabine Analogues)
Thiobenzoates serve as valuable intermediates in the synthesis of thiol-containing derivatives of biologically active compounds, such as the isoflavone (B191592) genistein and the anticancer drug capecitabine. nih.govnih.gov The introduction of a thiol group can modulate the biological activity and pharmacokinetic properties of these parent molecules.
A common synthetic strategy involves a two-step process:
Esterification: The hydroxyl group of the parent compound is esterified with a protected thioalkanoic acid, such as S-trityl protected thioacetic acid. nih.govnih.gov
Deprotection: The protecting group (e.g., trityl) is removed to yield the free thiol derivative. nih.gov
However, this standard procedure can encounter challenges depending on the specific substrate. For instance, the direct esterification of genistein with 2-(tritylthio)acetic acid proved to be unsuccessful under various reaction conditions. nih.gov To overcome this, an alternative strategy was devised where a hydroxyethyl (B10761427) substituent was first introduced at the 7-OH position of genistein. This modified genistein analogue was then successfully converted to its tritylthiol derivative. nih.gov
In the case of capecitabine, a prodrug of 5-fluorouracil, the introduction of a thiol-containing moiety can be envisioned to create novel analogues with potentially altered enzymatic activation profiles or tissue distribution. google.comnih.gov The synthesis of such analogues would likely involve the modification of the ribose sugar portion of the molecule, where a hydroxyl group could be converted to a thiol via a thiobenzoate intermediate. For example, a hydroxyl group can be mesylated and then reacted with thiobenzoic acid to form the corresponding thiobenzoate, which can subsequently be deprotected to the thiol. oup.com
The development of these thiol-containing derivatives is driven by the potential for improved therapeutic benefit. For example, the thiol group can facilitate conjugation to nanoparticles for targeted drug delivery or alter the compound's interaction with biological targets. nih.govnih.gov
Structure-Reactivity Relationships in S-Hydroxymethyl Thiobenzoate Analogues
The reactivity of this compound and its analogues is significantly influenced by their chemical structure. Key factors that determine reactivity include the nature of the substituents on the benzoyl group and the stability of the leaving group. The substitution of oxygen with the more polarizable sulfur atom in the leaving group of S-4-nitrophenyl thiobenzoate has been shown to have little effect on its reactivity towards charge-localized nucleophiles like ethoxide. koreascience.kr However, replacing the carbonyl oxygen with sulfur, as in 4-nitrophenyl thionbenzoate, leads to a significant decrease in reactivity. koreascience.kr
The electronic properties of substituents on the aromatic ring play a crucial role. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, making the thioester more susceptible to nucleophilic attack. Conversely, electron-donating groups tend to decrease reactivity. This principle is well-established in the study of p-benzoquinone derivatives, where the rate of reaction with glutathione, a thiol-containing nucleophile, correlates with the electrophilicity of the quinone, which is modulated by its substituents. nih.gov
The stability of the thiolate leaving group is another critical factor. The pKa of the corresponding thiol provides a good indication of the leaving group's stability; a lower pKa corresponds to a more stable anionic leaving group and generally a more reactive thioester. This relationship is a cornerstone of the structure-reactivity relationships for thiol-disulfide interchange reactions. harvard.edu
In the context of this compound, the hydroxymethyl group itself can influence reactivity. It can participate in intramolecular reactions or affect the solvation and accessibility of the thioester linkage. The inherent reactivity of the C-S bond in thioesters also allows them to act as precursors for other functional groups. For example, thioesters can be directly oxidized to form sulfinate esters, providing a synthetic route that avoids the use of odorous and easily oxidized thiols. tus.ac.jp
Development of Benzothiophene (B83047) Derivatives from Thiobenzoate Precursors
While not a direct conversion, thiobenzoates can serve as precursors for thiophenols, which are key starting materials in several synthetic routes to benzothiophenes. chemicalbook.com Benzothiophenes are an important class of sulfur-containing heterocyclic compounds found in many pharmaceuticals and materials. chemistryviews.orgresearchgate.net
Several methods exist for the synthesis of benzothiophenes starting from thiophenol or its derivatives:
Reaction with Acetylene (B1199291): Thiophenol can react with acetylene at high temperatures (400–700°C) to form benzothiophene. chemicalbook.com
Intramolecular Cyclization of Aryl Sulfides: Various aryl sulfides, which can be derived from thiophenols, can undergo intramolecular cyclization in the presence of different catalysts to yield benzothiophenes. chemicalbook.com
Reaction of Aryne Precursors with Alkynyl Sulfides: A modern approach involves the reaction of in situ generated arynes with alkynyl sulfides. chemistryviews.org The nucleophilic addition of the sulfur atom to the aryne, followed by cyclization, affords the benzothiophene skeleton. chemistryviews.org Thiophenols, obtainable from the hydrolysis of thiobenzoates, can be converted to the necessary alkynyl sulfides.
A transition-metal-free method for synthesizing benzothiophenes involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878). organic-chemistry.org While this method does not directly use a thiobenzoate, the underlying principle of forming a C-S bond to construct the thiophene (B33073) ring is central.
Furthermore, thioaurones, which are related to thioesters, can undergo domino reactions with malononitrile (B47326) to provide efficient access to benzothiophene-fused pyran derivatives. researchgate.net This highlights the versatility of sulfur-containing carbonyl compounds in the construction of complex heterocyclic systems.
The general synthetic utility of thiobenzoates lies in their ability to provide a stable and manageable source of the thio-functionality, which can then be elaborated into more complex structures like benzothiophenes through multi-step synthetic sequences.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Reaction and Synthesis Design
The fusion of artificial intelligence (AI) and machine learning (ML) with organic synthesis is set to revolutionize the design and execution of chemical reactions. researchgate.net For S-Hydroxymethyl thiobenzoate, these technologies offer the potential to move from traditional, often iterative, experimental processes to highly predictive, in silico-guided approaches. mdpi.com
ML algorithms, particularly deep learning and artificial neural networks (ANNs), can be trained on vast datasets of known chemical reactions to predict reaction outcomes, optimize conditions, and even propose novel synthesis pathways. researchgate.netnih.gov For instance, retrosynthesis algorithms can analyze the structure of this compound and suggest precursor molecules and reaction steps with high accuracy, potentially solving complex synthesis problems in seconds. mdpi.com Frameworks like Chimera, which ensemble diverse models, have shown the ability to achieve state-of-the-art accuracy in reaction prediction, an approach that could be leveraged to discover more efficient syntheses for thioesters. arxiv.org
The application of AI in this context promises to accelerate research, enhance efficiency, and promote sustainability in the production of this compound. researchgate.net
Table 1: Potential Applications of AI/ML in this compound Synthesis
| AI/ML Application | Description | Potential Impact on this compound | Supporting Models/Techniques |
| Retrosynthesis Prediction | Algorithms predict viable synthetic routes from the target molecule backwards to available starting materials. mdpi.com | Rapidly identify novel and cost-effective synthetic pathways. | Neural Networks (NN), Monte Carlo Tree Search. mdpi.com |
| Reaction Outcome Prediction | Models predict the likely products, yields, and side-products of a reaction under specific conditions. | Minimize failed experiments and optimize reaction conditions (temperature, solvent, catalyst) for higher purity and yield. | Support Vector Machines (SVM), Random Forest (RF), ANNs. researchgate.netmdpi.com |
| Catalyst Discovery | AI accelerates the identification of novel catalysts by screening vast numbers of potential materials in silico. researchgate.net | Discover more efficient and selective catalysts for thioesterification or transformations of the hydroxymethyl group. | Generative Models, High-Throughput Screening simulations. researchgate.net |
| Automated Synthesis | AI-driven robotic platforms can execute complex synthesis plans without human intervention. | Enable high-throughput synthesis and optimization of this compound derivatives for screening. | AI-based chemical synthesis and characterization platforms. mdpi.com |
Exploration of Novel Catalytic Systems for this compound Transformations
The development of innovative catalysts is crucial for enhancing the efficiency, selectivity, and sustainability of reactions involving this compound. Research is moving beyond traditional catalysts to explore advanced materials with tunable properties.
Nanocatalysts : Heterogeneous nanocatalysts, such as those based on metal oxides supported on materials like silica (B1680970) or alumina, offer high surface area and unique electronic properties. researchgate.net For transformations of this compound, catalysts like manganese dioxide (MnO2) or iron molybdate (B1676688) could be investigated for selective oxidation reactions. researchgate.net The use of magnetic nanocomposites could also simplify catalyst recovery and reuse. researchgate.net
Metal-Organic Frameworks (MOFs) : MOFs are highly porous, crystalline materials whose chemical and physical properties can be precisely tuned. mdpi.com By selecting specific metal centers (e.g., Zr, Cr, Fe) and organic linkers, MOFs can be designed with tailored Lewis and Brønsted acidity, making them promising candidates for catalyzing the formation of this compound or its subsequent reactions. mdpi.com For example, a bifunctional MOF could potentially catalyze both the esterification and a subsequent transformation in a one-pot process. mdpi.com
Thiotolerant Catalysts : For reactions involving sulfur-containing compounds like thioesters, catalyst deactivation by sulfur poisoning is a significant challenge. The development of novel thiotolerant catalysts, such as nickel and cobalt phosphides, could enable robust and stable transformations of this compound, even in the presence of other sulfur-containing reagents. rsc.org
Advanced In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing invaluable data on transient intermediates and catalyst behavior under actual operating conditions. nih.govnih.gov
Raman Spectroscopy : This technique is exceptionally well-suited for in situ monitoring as it can analyze solid and liquid samples within a reaction vessel, often without interference from the gas phase. nih.govsciencenet.cn Time-resolved in situ Raman spectroscopy could be employed to track the formation of this compound, identifying key vibrational bands and monitoring their intensity changes over time to determine reaction kinetics. researchgate.net This method is powerful for studying catalysts at high temperatures and pressures. sciencenet.cn
X-ray Absorption Spectroscopy (XAS) : XAS is an indispensable tool for probing the electronic structure and local coordination environment of catalysts during a reaction. nih.gov By using quasi-in situ XAS, researchers could study the oxidation state and structural changes of a metal catalyst used in the synthesis or transformation of this compound, linking catalytic activity directly to the catalyst's structural dynamics. nih.govresearchgate.net
Development of Sustainable Production Pathways for this compound and its Derivatives
The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, with a focus on renewable feedstocks, energy efficiency, and waste reduction. mdpi.com
Future research will likely target the development of sustainable production routes for this compound. This could involve:
Biocatalysis : Utilizing enzymes or whole-cell systems to catalyze the formation of the thioester bond. This approach offers high selectivity and operates under mild conditions (neutral pH, ambient temperature), reducing energy consumption and byproduct formation. nih.gov
Renewable Feedstocks : Investigating pathways that start from bio-based precursors. For example, developing methods to produce precursors like thiobenzoic acid or hydroxymethylating agents from renewable resources such as bioethanol or lignocellulosic biomass would significantly improve the sustainability profile of the final compound. mdpi.comnih.gov
Flow Chemistry : Implementing continuous flow reactors for the synthesis. Flow chemistry often provides better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.
Table 2: Comparison of Production Pathways for this compound
| Production Pathway | Description | Advantages | Challenges |
| Traditional Chemical Synthesis | Typically involves reacting a thiobenzoic acid salt with a hydroxymethylating agent using organic solvents and potentially harsh reagents. | Well-established, high throughput may be possible. | Use of petroleum-based feedstocks, potential for hazardous waste, higher energy input. |
| Biocatalytic Synthesis | Employs isolated enzymes or whole microorganisms to catalyze the thioesterification reaction. nih.gov | High selectivity, mild reaction conditions, reduced waste, use of renewable substrates. nih.gov | Enzyme stability, cofactor regeneration, lower volumetric productivity, complex product purification. |
| Chemo-enzymatic Synthesis | A hybrid approach combining chemical steps with enzymatic transformations to leverage the benefits of both. | Optimizes specific steps for efficiency and selectivity, potentially overcoming limitations of purely chemical or biological routes. | Requires careful integration of different reaction conditions (solvent, pH, temperature). |
| Flow Chemistry Synthesis | The reaction is performed in a continuously flowing stream within a reactor. | Enhanced safety, better heat and mass transfer, improved reproducibility, potential for automation. | Higher initial equipment cost, potential for channel clogging with solid byproducts. |
Theoretical Predictions and Data-Driven Approaches for Guiding Experimental Discovery
Computational chemistry and data-driven science provide powerful tools for accelerating materials and molecule discovery before a single experiment is performed. osti.govrsc.org
Density Functional Theory (DFT) : High-throughput DFT computations can be used to generate large, curated datasets of the properties of this compound and its hypothetical derivatives. osti.gov These calculations can predict key parameters such as structural geometry, electronic properties, and reaction energetics, guiding experimentalists toward the most promising candidate molecules for specific applications.
Data-Driven Discovery : By analyzing large datasets (either from computational screening or existing literature), ML models can identify hidden structure-property relationships. osti.govrsc.org For this compound, a data-driven approach could predict its properties based on its molecular descriptors. oaepublish.com The Union of Intersections (UoI) framework is an example of a method that can extract interpretable features from complex data, which could be used to understand what structural motifs in thioester derivatives lead to desired properties. nips.cc This synergy between large-scale computation and machine learning significantly shortens the discovery-to-application timeline. osti.gov
Q & A
Q. What are the optimal synthetic routes for S-Hydroxymethyl thiobenzoate, and how can purity be validated?
this compound is typically synthesized via esterification of thiobenzoic acid with hydroxymethyl derivatives. Key variables include reaction temperature (60–80°C), acid catalysts (e.g., sulfuric acid), and inert atmospheres to prevent oxidation. Purity validation requires gas chromatography (GC) with flame ionization detection (>95% purity threshold) and nuclear magnetic resonance (NMR) for structural confirmation . Post-synthesis purification may involve recrystallization in ethanol or solid-phase extraction (SPE) to remove unreacted precursors .
Q. How does this compound degrade under varying pH and temperature conditions?
Stability studies should employ accelerated degradation protocols:
- pH-dependent stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C, sampling at intervals (0, 24, 48 hrs) for HPLC-UV analysis.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Contradictions in literature data (e.g., conflicting degradation products) require replication with controlled humidity and oxygen levels .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
Reverse-phase HPLC with a C18 column and UV detection at 254 nm is standard. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode improves sensitivity. Validate methods per ICH guidelines, including linearity (R² > 0.995), recovery (90–110%), and precision (%RSD < 5%) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) model electron density distributions to identify reactive sites. Compare results with experimental kinetic data (e.g., reaction rates with amines or thiols). Discrepancies between predicted and observed reactivity may arise from solvent effects or transition state barriers, necessitating hybrid QM/MM approaches .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Conflicting in vitro results (e.g., cytotoxicity vs. inactivity) may stem from assay variability (cell line selection, incubation time). Standardize protocols using ISO-certified cell lines (e.g., HEK-293) and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analyses of published data via Web of Science or SciFinder can identify methodological outliers .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal assays with NADPH cofactors. Monitor metabolite formation via UPLC-QTOF-MS. For mechanistic insights, employ inhibition studies (e.g., ketoconazole for CYP3A4) and correlate findings with in silico docking simulations (AutoDock Vina) .
Methodological Guidance
Q. Designing a dose-response study for this compound: What statistical considerations are critical?
Q. How to synthesize isotopically labeled this compound for tracer studies?
Incorporate deuterium or carbon-13 via isotopic exchange during synthesis. For example, use D₂O in hydrolysis steps or [¹³C]-formaldehyde in hydroxymethylation. Confirm labeling efficiency via mass spectrometry .
Literature and Data Management
Q. What frameworks ensure rigorous literature reviews for this compound research?
Q. How to address reproducibility challenges in this compound research?
Document all experimental parameters (e.g., solvent lot numbers, equipment calibration dates) in electronic lab notebooks. Share raw data and code repositories (e.g., GitHub) to enable independent verification. Collaborate with third-party labs for inter-laboratory validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
